Azilsartan Kamedoxomil
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for hypertension and stroke. This drug has a black box warning from the FDA.
See also: Azilsartan (has active moiety); Azilsartan Medoxomil (is salt form of); this compound; chlorthalidone (component of).
Propiedades
IUPAC Name |
potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFKDWIUSZLCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23KN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235483 | |
| Record name | Azilsartan kamedoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863031-24-7 | |
| Record name | Azilsartan kamedoxomil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azilsartan kamedoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azilsartan Medoxomil Potassium (TAK-491) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZILSARTAN KAMEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC6I2K1FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Profile of Azilsartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan (B1666440) medoxomil (Edarbi®) is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the preclinical studies that established the foundational safety and efficacy profile of this eighth-generation ARB. The document delves into the pharmacodynamic and pharmacokinetic properties, as well as the key toxicological findings that supported its clinical development. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding of the preclinical evaluation of azilsartan medoxomil.
Introduction
Azilsartan medoxomil is an orally administered prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[2][3] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT₁) receptor, leading to a more potent and sustained antihypertensive effect compared to other ARBs.[4][5] Preclinical investigations were pivotal in characterizing its unique pharmacological profile and establishing a favorable safety margin. These studies encompassed a range of in vitro and in vivo models to assess its mechanism of action, efficacy, and potential for toxicity.
Pharmacodynamics
The primary pharmacodynamic effect of azilsartan is the selective blockade of the AT₁ receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[6]
Mechanism of Action
Azilsartan is a selective antagonist of the AT₁ receptor, with a binding affinity more than 10,000-fold greater than for the AT₂ receptor.[6] By blocking the binding of angiotensin II to the AT₁ receptor, azilsartan inhibits downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis, thereby reducing blood pressure.[7]
Receptor Binding and In Vitro Efficacy
In vitro studies have demonstrated the high potency and selectivity of azilsartan for the AT₁ receptor.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (AT₁ Receptor Binding) | 0.62 nM - 2.6 nM | Human AT₁ Receptor | [8][9] |
| AT₁ Receptor Selectivity | >10,000-fold vs. AT₂ Receptor | In vitro | [6] |
| Inhibition of Angiotensin II-induced Pressor Response (ID₅₀) | 0.12 mg/kg (p.o.) | Rats | [8][10] |
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay is performed using microplates coated with membranes from cells expressing the human AT₁ receptor.[9] The wells are incubated with various concentrations of the test compound (azilsartan) in an appropriate buffer.[9] Subsequently, a radiolabeled ligand for the AT₁ receptor, such as ¹²⁵I-Sar¹-Ile⁸-Angiotensin II, is added, and the plates are incubated to allow for competitive binding.[9][10] After incubation, unbound radioligand is washed away, and the amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is then calculated.[9]
In Vivo Efficacy in Animal Models
Azilsartan medoxomil has demonstrated significant antihypertensive effects in various animal models of hypertension.
| Animal Model | Dosing | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 0.1 - 1 mg/kg (p.o.) | Dose-dependent decrease in blood pressure, with effects persisting up to 24 hours. ED₂₅ value of 0.41 mg/kg. | [8][10] |
| Renal Hypertensive Dogs | 0.1 - 1 mg/kg (p.o.) | Potent and persistent reduction in blood pressure. | [8][10] |
| Obese Spontaneously Hypertensive Koletsky Rats | 2 mg/kg/day for 3 weeks | Lowered blood pressure and improved insulin (B600854) sensitivity. | [11] |
| Diabetic Mice | Not specified | Restored endothelial function more effectively than candesartan. | [12] |
| Mice with Left Ventricular Pressure Overload | Not specified | Reduced left ventricular wall thickness, hypertrophy, and improved cardiac output. | [13] |
Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats
Male spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension.[10][14] Prior to the study, the animals are often instrumented with radiotelemetry devices for continuous and conscious blood pressure monitoring, or blood pressure is measured non-invasively using the tail-cuff method.[14][15] Azilsartan medoxomil is administered orally at various doses.[10] Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are recorded at multiple time points before and after drug administration to determine the magnitude and duration of the antihypertensive effect.[10]
Pharmacokinetics
The pharmacokinetic profile of azilsartan medoxomil is characterized by its rapid conversion to the active metabolite, azilsartan, which has a relatively long half-life.
| Parameter | Value | Species | Reference |
| Bioavailability (as azilsartan) | ~60% | Humans | [2][16] |
| Tₘₐₓ (azilsartan) | 1.5 - 3 hours | Humans | [1][2] |
| Protein Binding (azilsartan) | >99% | Human Plasma | [2] |
| Volume of Distribution (azilsartan) | ~16 L | Humans | [2] |
| Elimination Half-life (azilsartan) | ~11 hours | Humans | [1][2] |
| Metabolism | Primarily by CYP2C9 to inactive metabolites (M-I and M-II). | Humans | [1][2] |
| Excretion | ~55% in feces, ~42% in urine (15% as unchanged azilsartan). | Humans | [1][2] |
Experimental Protocol: Pharmacokinetic Study in Rats
Following oral or intravenous administration of azilsartan medoxomil to rats, serial blood samples are collected at predetermined time points. Plasma is separated by centrifugation and stored frozen until analysis. The concentrations of azilsartan and its metabolites in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, area under the concentration-time curve (AUC), and elimination half-life, are then calculated from the concentration-time data.
Toxicology
Preclinical safety studies were conducted to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials.
General Toxicology
Repeat-dose toxicity studies were conducted in multiple species.
| Species | Duration | Key Findings | NOAEL | Reference |
| Rat | 26 weeks | Dark red foci and erosion in the glandular stomach. Hypertrophy of juxtaglomerular cells in the kidney. | Not explicitly stated in the provided results. | [8] |
| Dog | 26 and 52 weeks | Ulceration in the GI tract. Hypertrophy of juxtaglomerular cells in the kidney. | Not explicitly stated in the provided results. | [8] |
The renal effects observed are considered to be class effects of ARBs, resulting from the pharmacological blockade of angiotensin II receptors.[8]
Genetic Toxicology
Azilsartan medoxomil was evaluated for its potential to cause genetic mutations and chromosomal damage. Structural chromosomal aberrations were observed in the Chinese Hamster Lung Cytogenetic Assay without metabolic activation.[8]
Reproductive and Developmental Toxicology
Reproductive toxicity studies were conducted in rats and rabbits. Azilsartan medoxomil was not found to be teratogenic in either species.[8][17] However, in a peri- and postnatal development study in rats, adverse effects on pup viability, delayed incisor eruption, and renal pelvic dilatation were observed at doses 1.2 times the maximum recommended human dose (MRHD) on a mg/m² basis.[8] Azilsartan was shown to cross the placenta and is excreted in the milk of lactating rats.[17]
Conclusion
The preclinical data for azilsartan medoxomil demonstrate a potent and selective AT₁ receptor antagonist with a long duration of action. The in vivo studies in various animal models of hypertension confirmed its significant blood pressure-lowering efficacy. The pharmacokinetic profile is characterized by rapid conversion to the active moiety, azilsartan, which has a half-life that supports once-daily dosing. The toxicological assessments identified expected pharmacology-related effects on the kidney and gastrointestinal effects at higher doses. Overall, the preclinical profile of azilsartan medoxomil supported its advancement into clinical development as a promising agent for the treatment of hypertension.
References
- 1. Azilsartan - Wikipedia [en.wikipedia.org]
- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of different doses of azilsartan medoxomil in patients with hypertension: A protocol of a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical evaluation of the efficacy and tolerability of azilsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]
- 10. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azilsartan treatment improves insulin sensitivity in obese spontaneously hypertensive Koletsky rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and tolerability of azilsartan in obese insulin-resistant mice with left ventricular pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Novel Angiotensin II Receptor Blocker Azilsartan Medoxomil Ameliorates Insulin Resistance Induced by Chronic Angiotensin II Treatment in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
The Conversion of Azilsartan Medoxomil: A Technical Guide to Prodrug Bioactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the metabolic conversion of the prodrug azilsartan (B1666440) medoxomil to its pharmacologically active metabolite, azilsartan. Azilsartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. The prodrug strategy is employed to enhance the bioavailability of azilsartan. This document details the enzymatic hydrolysis, subsequent metabolic pathways, pharmacokinetic profiles, and the analytical methodologies used to study this critical bioactivation process.
Core Conversion Pathway: From Prodrug to Active Moiety
Azilsartan medoxomil is an ester-based prodrug designed to be rapidly hydrolyzed to the active moiety, azilsartan, within the gastrointestinal tract during absorption.[1][2] This conversion is so efficient that the prodrug itself, azilsartan medoxomil, is not detected in plasma following oral administration.[1][3] The hydrolysis is facilitated by various esterase enzymes.[4] Notably, carboxymethylenebutenolidase has been identified as a key enzyme in this process in the intestine and liver.[3] The involvement of multiple esterase pathways suggests that the potential for drug-drug interactions during this conversion step is minimal.[3]
The bioactivation is a simple hydrolysis reaction that cleaves the medoxomil ester group from the parent molecule, yielding azilsartan and two inactive byproducts.
Pharmacokinetics of Azilsartan Following Prodrug Administration
The conversion of azilsartan medoxomil is rapid, leading to peak plasma concentrations (Cmax) of the active metabolite, azilsartan, occurring between 1.5 and 3 hours post-administration.[4][3][5] The absolute bioavailability of azilsartan following the oral administration of the prodrug is estimated to be approximately 60%.[4][2][3] The elimination half-life of azilsartan is about 11 hours, achieving steady-state plasma concentrations within five days of once-daily dosing.[4][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of azilsartan in healthy adult subjects after the administration of azilsartan medoxomil.
Table 1: Pharmacokinetic Parameters of Azilsartan in Healthy Adults (Single vs. Multiple Doses)
| Parameter | Single Dose (Day 1) | Multiple Doses (Day 8) |
|---|---|---|
| Dose | 60 mg | 60 mg |
| Cmax (ng/mL) | 1558.1 | 2244.2 |
| AUC (ng·h/mL) | 19448 (AUC0-∞) | 22141 (AUC0-24) |
| tmax (h) | 2.6 | 2.1 |
| t½ (h) | 12.1 | Not Reported |
Data sourced from a study in healthy subjects aged 18-85.[7]
Table 2: Influence of Fed vs. Fasting State on Azilsartan Pharmacokinetics in Healthy Chinese Adults
| Parameter | Fasting Condition | Fed Condition |
|---|---|---|
| Dose | 40 mg | 40 mg |
| Cmax (ng/mL) | 2306.7 | 1966.6 |
| AUC0-t (ng·h/mL) | 15800 | 15400 |
| tmax (h) | 1.99 | 3.57 |
| t½ (h) | 9.76 | 10.32 |
Data from a bioequivalence study. It's noted that food has no clinically significant effect on absorption.[8]
Further Metabolism of Active Azilsartan
Once formed and absorbed into the systemic circulation, azilsartan is further metabolized in the liver. The primary enzyme responsible for its metabolism is Cytochrome P450 2C9 (CYP2C9).[9] This leads to the formation of two main, pharmacologically inactive metabolites:[4][3]
-
M-II (Major Metabolite): Formed via O-dealkylation. Systemic exposure to M-II is approximately 50% that of azilsartan.
-
M-I (Minor Metabolite): Formed via decarboxylation. Systemic exposure to M-I is less than 1% that of azilsartan.
While other CYP enzymes can metabolize azilsartan, CYP2C9 is the most significant contributor.
Experimental Protocols: Quantification in Human Plasma
The quantification of azilsartan medoxomil, azilsartan, and its metabolites in biological matrices is crucial for pharmacokinetic studies. Due to the rapid in-vivo hydrolysis of the prodrug, stabilization of plasma samples and robust analytical methods are required. The standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Simultaneous Quantification
This protocol outlines a validated method for the simultaneous determination of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and metabolites M-I and M-II in human plasma.[1]
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquoting: Transfer a 100 µL aliquot of human plasma into a sample tube.
-
Internal Standard (IS) Spiking: Add 20 µL of the working internal standard solution (structural analogues of the analytes).
-
Acidification: Add 200 µL of 0.1 mmol/L ammonium (B1175870) acetate (B1210297) (adjusted to pH 4.0 with acetic acid).
-
Vortexing: Mix the sample thoroughly.
-
SPE Column Conditioning: Condition an OASIS HLB (30 mg/1cc) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1 mmol/L ammonium acetate (pH 4.0).
-
Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a methanol/water (5:95, v/v) mixture containing 0.1% (v/v) acetic acid.
-
Elution: Elute the analytes with 1 mL of a methanol/water (95:5, v/v) mixture containing 0.1% (v/v) acetic acid.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase (acetonitrile/water/acetic acid at 30:70:0.1, v/v/v).
B. Chromatographic and Mass Spectrometric Conditions
-
LC System: Standard HPLC system.
-
Column: Conventional reversed-phase column (e.g., C18).
-
Mobile Phase: Isocratic mixture of water/acetonitrile/acetic acid (40:60:0.05, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: Approximately 8.5 minutes.
-
MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
This guide provides a comprehensive overview of the critical conversion of azilsartan medoxomil to its active form, azilsartan, underpinned by quantitative data and detailed analytical methodologies for its study. This information is vital for professionals engaged in the research and development of antihypertensive therapies.
References
- 1. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. efda.gov.et [efda.gov.et]
- 7. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Properties of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Azilsartan (B1666440) medoxomil. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Chemical Identity and Structure
Azilsartan medoxomil, a prodrug, is chemically known as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate. It is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[1][2][3] The marketed formulation, Edarbi®, contains the potassium salt of azilsartan medoxomil.[1]
Table 1: Chemical Identifiers of Azilsartan Medoxomil
| Identifier | Value |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
| CAS Number | 863031-21-4 |
| Molecular Formula | C30H24N4O8 |
| Molecular Weight | 568.54 g/mol |
| Synonyms | TAK-491, Edarbi |
Physicochemical Properties
Azilsartan medoxomil is a white crystalline powder. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[2]
Table 2: Physicochemical Properties of Azilsartan Medoxomil and its Active Metabolite, Azilsartan
| Property | Azilsartan Medoxomil | Azilsartan (Active Metabolite) |
| Solubility | Practically insoluble in water; Freely soluble in methanol.[1] | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. |
| Melting Point | Not explicitly found for the prodrug. | 212-214 °C |
| pKa | Not explicitly found for the prodrug. | 6.1 (in 0.1 N NaOH) |
| Log P (Partition Coefficient) | Not explicitly found for the prodrug. | Log Kow = 2.7 (pH 1.5), 1.0 (pH 6.4), 0.44 (pH 7.0) |
Mechanism of Action and Signaling Pathway
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active form, azilsartan, during absorption from the gastrointestinal tract.[1][2][3] Azilsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][4] Angiotensin II is a key hormone in the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and stimulates the release of aldosterone (B195564), leading to an increase in blood pressure.[1][5]
By blocking the AT1 receptor, azilsartan prevents the binding of angiotensin II, thereby inhibiting its pressor effects.[1][5] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4][5] Azilsartan exhibits a high affinity for the AT1 receptor, with more than a 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor.[2]
Experimental Protocols
Synthesis of Azilsartan Medoxomil
A common synthetic route involves the reaction of azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.[6]
Materials:
-
Azilsartan
-
4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
-
N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI)
-
Ethyl acetate (B1210297) or Dichloromethane
-
5% Sodium bicarbonate solution
-
1% HCl solution
Procedure (Example using DCC):
-
A mixture of azilsartan, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, and N,N'-dicyclohexylcarbodiimide is stirred in ethyl acetate at room temperature for 18-20 hours.[6]
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.[6]
-
The filtrate is washed with 5% sodium bicarbonate solution and then concentrated under vacuum.[6]
-
Acetonitrile is added to the residue, and the mixture is heated to reflux for 30 minutes.[6]
-
The mixture is cooled, and the precipitated solid (Azilsartan medoxomil) is filtered, washed with acetonitrile, and dried under vacuum.[6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is commonly used for the estimation of Azilsartan medoxomil in bulk and pharmaceutical dosage forms.[7]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetate buffer (pH 6.0) and acetonitrile (e.g., 80:20 v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Retention Time: Approximately 7.35 min under the specified conditions.[8]
UV-Visible Spectrophotometry: This method can be used for the quantitative estimation of Azilsartan medoxomil. The maximum absorbance is typically observed at 248 nm.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of azilsartan and its metabolites in biological matrices, a sensitive LC-MS/MS method is employed.
-
Separation: A reverse-phase column (e.g., Chromolith SpeedROD RP-18e).[9]
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol.[9]
-
Detection: Mass spectrometer with positive ion electrospray in multiple-reaction monitoring mode.[9]
Pharmacokinetics
Azilsartan medoxomil is rapidly absorbed and hydrolyzed to azilsartan. The absolute bioavailability of azilsartan is approximately 60%.[1][3][10]
Table 3: Pharmacokinetic Parameters of Azilsartan
| Parameter | Value |
| Bioavailability | ~60%[1][3][10] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours[1][3] |
| Volume of Distribution (Vd) | ~16 L[1] |
| Plasma Protein Binding | >99% (mainly to serum albumin)[1] |
| Metabolism | Primarily by CYP2C9 to two inactive metabolites, M-I and M-II.[1][11] |
| Elimination Half-life (t1/2) | ~11 hours[1] |
| Excretion | Approximately 55% in feces and 42% in urine (15% as unchanged azilsartan). |
Quantitative Pharmacological Data
Azilsartan is a potent AT1 receptor blocker. A 32 mg dose of azilsartan medoxomil can inhibit the maximal pressor effect of angiotensin II by approximately 90% at peak plasma concentrations and by about 60% at 24 hours.[1] Clinical studies have demonstrated that azilsartan medoxomil is more effective at lowering systolic blood pressure compared to other angiotensin II receptor blockers like olmesartan (B1677269) and valsartan.[1]
Table 4: Comparative Efficacy of Azilsartan Medoxomil
| Comparison | Reduction in 24-hour Mean Systolic BP |
| Azilsartan medoxomil (80 mg) vs. Valsartan (320 mg) | 14.3 mmHg vs. 10.0 mmHg |
| Azilsartan medoxomil (80 mg) vs. Olmesartan (40 mg) | 14.3 mmHg vs. 11.7 mmHg |
References
- 1. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 5. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 6. WO2014049512A2 - Novel process for preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. iajps.com [iajps.com]
- 9. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Deep Dive into the Angiotensin II Receptor Binding Affinity of Azilsartan
An In-depth Technical Guide for Researchers and Drug Development Professionals
Azilsartan (B1666440), the active metabolite of the prodrug azilsartan medoxomil, is a potent and highly selective angiotensin II receptor blocker (ARB) utilized in the management of hypertension. Its efficacy is intrinsically linked to its high affinity for the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the binding characteristics of azilsartan to the AT1 receptor, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.
Quantitative Analysis of AT1 Receptor Binding Affinity
The binding affinity of azilsartan for the human AT1 receptor has been extensively studied and compared with other commercially available ARBs. A key characteristic of azilsartan is its potent and sustained receptor blockade, often described as "insurmountable" antagonism. This is attributed to its tight binding and slow dissociation from the AT1 receptor.[1][2]
The inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more absolute measure of binding affinity. The following tables summarize the comparative binding affinities of azilsartan and other ARBs.
Table 1: Comparative IC50 Values of Angiotensin II Receptor Blockers for the AT1 Receptor
| Angiotensin II Receptor Blocker | IC50 (nM) | IC50 with 5-hour Washout (nM) |
| Azilsartan | 2.6 | 7.4 |
| Olmesartan | 6.7 | 242.5 |
| Telmisartan | 5.1 | 191.6 |
| Valsartan | 44.9 | >10,000 |
| Irbesartan | 15.8 | >10,000 |
Data sourced from a study investigating the in vitro antagonistic properties of azilsartan.[3] The "washout" experiment demonstrates the persistence of receptor blockade after the removal of the free drug.
Table 2: Calculated Inhibition Constants (Ki) of Angiotensin II Receptor Blockers
| Angiotensin II Receptor Blocker | Calculated Ki (nM)* |
| Azilsartan | ~1.3 |
| Olmesartan | ~3.4 |
| Telmisartan | ~2.6 |
| Valsartan | ~22.9 |
| Irbesartan | ~8.1 |
*Calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming a radioligand concentration ([L]) equal to its dissociation constant (Kd) for illustrative purposes. Actual Ki values may vary based on specific experimental conditions. The Cheng-Prusoff equation is a widely accepted method for determining the Ki from IC50 values in competitive binding assays.[1][4][5][6]
These data highlight the significantly higher potency of azilsartan, particularly its sustained binding to the AT1 receptor even after washout, a feature that distinguishes it from many other ARBs.[3] This prolonged receptor occupancy is thought to contribute to its potent and long-lasting antihypertensive effects.[3]
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are typically generated using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[7][8] Below is a detailed methodology for a competitive radioligand binding assay used to determine the binding affinity of compounds like azilsartan to the AT1 receptor.
Radioligand Competitive Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., azilsartan) for the human AT1 receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human AT1 receptor.
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, a radiolabeled analog of angiotensin II.
-
Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 1 µM) of unlabeled angiotensin II.
-
Test Compounds: Serial dilutions of azilsartan and other ARBs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human AT1 receptor to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Unlabeled angiotensin II, radioligand, and membrane suspension.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
Azilsartan exerts its effects by blocking the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[9]
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. researchgate.net [researchgate.net]
- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the pharmacokinetic and metabolic profile of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker. The information presented herein is curated for professionals engaged in pharmaceutical research and development, offering detailed insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction
Azilsartan medoxomil, marketed under the brand name Edarbi, is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, upon oral administration. Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, effectively lowering blood pressure by inhibiting the actions of angiotensin II, a key component of the renin-angiotensin-aldosterone system. Understanding the intricate pharmacokinetic and metabolic journey of this compound is paramount for its safe and effective clinical application and for the development of future antihypertensive therapies.
Pharmacokinetics
The pharmacokinetic profile of azilsartan medoxomil is characterized by its rapid conversion to azilsartan, which exhibits dose-proportional exposure and predictable ADME characteristics.
Following oral administration, azilsartan medoxomil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to the active drug, azilsartan, by the enzyme carboxymethylenebutenolidase in the intestine and liver. The absolute bioavailability of azilsartan following administration of azilsartan medoxomil is approximately 60%. Peak plasma concentrations (Cmax) of azilsartan are typically reached within 1.5 to 3 hours. The presence of food does not have a clinically significant impact on the systemic exposure (AUC) of azilsartan, although the Cmax may be slightly delayed.
Azilsartan is highly bound to human plasma proteins (>99%), primarily to serum albumin. This extensive protein binding limits the distribution of the drug into tissues. The volume of distribution (Vd) of azilsartan is approximately 16 liters, suggesting that the drug is primarily confined to the extracellular fluid.
Azilsartan is metabolized to two primary, pharmacologically inactive metabolites. The major metabolite in plasma is M-II, which is formed by O-dealkylation, a reaction primarily mediated by the cytochrome P450 enzyme CYP2C9. The other major metabolite, M-I, is formed by decarboxylation, a process that is not dependent on CYP enzymes. The formation of M-I is considered a minor pathway. Due to the minor role of other CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4) in the metabolism of azilsartan, clinically significant drug-drug interactions involving these enzymes are not anticipated.
The elimination of azilsartan is primarily through metabolism and subsequent excretion of the metabolites. The total plasma clearance of azilsartan is approximately 2.3 L/h. Following oral administration of radiolabeled azilsartan medoxomil, approximately 55% of the radioactivity is recovered in the feces and about 42% in the urine. Of the radioactivity recovered in urine, around 15% is attributed to unchanged azilsartan. The terminal elimination half-life (t1/2) of azilsartan is approximately 11 hours, which supports a once-daily dosing regimen.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of azilsartan following the oral administration of azilsartan medoxomil.
Table 1: Pharmacokinetic Parameters of Azilsartan in Healthy Adults
| Parameter | Value | Reference |
| Tmax (Median) | 1.5 - 3 hours | |
| Cmax (Dose-normalized) | Varies with dose | |
| AUC (Dose-normalized) | Varies with dose | |
| Absolute Bioavailability | ~60% | |
| Plasma Protein Binding | >99% | |
| Volume of Distribution (Vd) | ~16 L | |
| Total Plasma Clearance | ~2.3 L/h | |
| Terminal Half-life (t1/2) | ~11 hours |
Table 2: Excretion Profile of Azilsartan and its Metabolites
| Route of Excretion | Percentage of Administered Dose | Form | Reference |
| Feces | ~55% | Total Radioactivity | |
| Urine | ~42% | Total Radioactivity | |
| Urine | ~15% | Unchanged Azilsartan |
Metabolic Pathways
The biotransformation of azilsartan medoxomil is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic cascade.
Caption: Metabolic pathway of Azilsartan Medoxomil.
Experimental Protocols
The characterization of azilsartan's pharmacokinetics relies on robust and validated experimental methodologies.
A typical clinical pharmacokinetic study involves the administration of a single oral dose of azilsartan medoxomil to healthy volunteers. Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Urine and feces are collected over specified intervals to determine the routes and extent of excretion.
Caption: Workflow for a typical in vivo pharmacokinetic study.
To identify the enzymes responsible for azilsartan metabolism, in vitro studies are conducted using human liver microsomes. A typical protocol involves incubating azilsartan with human liver microsomes in the presence of an NADPH-generating system. Selective chemical inhibitors or recombinant human CYP enzymes can be used to pinpoint the specific CYP isoforms involved. The reaction is terminated, and the samples are analyzed by a validated analytical method, such as LC-MS/MS, to measure the rate of metabolite formation.
The quantification of azilsartan and its metabolites in biological matrices is most commonly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Chromatography: Reverse-phase chromatography is typically employed. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in a gradient elution mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.
Caption: A typical LC-MS/MS bioanalytical workflow.
Conclusion
Azilsartan medoxomil is efficiently converted to its active form, azilsartan, which exhibits a pharmacokinetic profile suitable for once-daily dosing. Its metabolism is primarily mediated by CYP2C9 to inactive metabolites, and it is eliminated through both renal and fecal routes. The low potential for clinically significant drug-drug interactions involving the CYP450 system is a favorable characteristic. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in the field of drug development and pharmacology.
An In-depth Technical Guide to Azilsartan Medoxomil for Hypertension Treatment
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension. It is administered as a prodrug, azilsartan medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[1][2] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT₁) receptor, leading to a more potent and sustained antihypertensive effect compared to other ARBs.[3][4] Clinical trials have consistently demonstrated its superior efficacy in reducing 24-hour mean systolic blood pressure when compared to maximal doses of other widely used ARBs, including valsartan (B143634) and olmesartan, while maintaining a comparable safety profile.[5][6] This guide provides a comprehensive overview of its pharmacology, mechanism of action, key experimental data, and detailed clinical and preclinical study protocols.
Core Mechanism of Action
Azilsartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[7][8] The renin-angiotensin-aldosterone system (RAAS) plays a critical role in blood pressure regulation. Angiotensin II, the primary pressor agent of this system, binds to AT₁ receptors found in various tissues, including vascular smooth muscle and the adrenal gland.[9][10][11] This binding initiates a signaling cascade that results in vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, and renal sodium reabsorption, all of which contribute to an increase in blood pressure.[1][12]
Azilsartan competitively and selectively blocks the binding of angiotensin II to the AT₁ receptor, thereby inhibiting these downstream effects.[10][13] This blockade leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in sodium and water retention, collectively resulting in the lowering of blood pressure.[1][12] Azilsartan's action is independent of the pathways for angiotensin II synthesis.[9] Its unique molecular structure contributes to a more potent and persistent blockade of the AT₁ receptor compared to other ARBs.[4][14]
Signaling Pathway
The binding of Angiotensin II to the G-protein coupled AT₁ receptor typically activates a Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated Ca²⁺ levels and activated PKC in vascular smooth muscle cells lead to muscle contraction and vasoconstriction. In the adrenal gland, this pathway stimulates aldosterone synthesis. Azilsartan blocks the initial binding step, preventing the entire downstream cascade.
Quantitative Data Summary
Pharmacokinetic Parameters of Azilsartan
The pharmacokinetic profile of azilsartan following oral administration of azilsartan medoxomil is characterized by rapid absorption and a relatively long half-life, supporting once-daily dosing.
| Parameter | Value | Reference |
| Prodrug | Azilsartan Kamedoxomil | [1][7] |
| Active Moiety | Azilsartan | [1] |
| Bioavailability | ~60% | [9] |
| Time to Peak (Tmax) | 1.5 - 3 hours | [9] |
| Plasma Protein Binding | >99% (mainly serum albumin) | [9] |
| Volume of Distribution (Vd) | ~16 L | [9] |
| Metabolism | Via CYP2C9 to inactive metabolites (M-I and M-II) | [9] |
| Elimination Half-life (t½) | ~11 hours | [9] |
| Excretion | ~55% in feces, ~42% in urine (15% as unchanged azilsartan) | [9] |
Pharmacodynamic Effects of Azilsartan
Azilsartan demonstrates potent and sustained inhibition of the pressor effects of angiotensin II.
| Parameter | Finding | Reference |
| Target | Angiotensin II Type 1 (AT₁) Receptor | [10] |
| Pressor Effect Inhibition | A single dose (equivalent to 32 mg azilsartan medoxomil) inhibited the maximal pressor effect of an Angiotensin II infusion by ~90% at peak and ~60% at 24 hours. | [9][15] |
| RAAS Biomarkers | Increased plasma renin activity and Angiotensin I & II concentrations; decreased plasma aldosterone concentrations. | [9][15] |
Clinical Efficacy: Blood Pressure Reduction in Comparative Trials
Multiple large-scale clinical trials have established the antihypertensive efficacy of azilsartan medoxomil. The primary endpoint in many of these studies was the change from baseline in 24-hour mean systolic blood pressure (SBP) measured by Ambulatory Blood Pressure Monitoring (ABPM).
| Trial / Comparison | Drug / Dose | Placebo-Adjusted Mean Change in 24-hr SBP (mmHg) | p-value vs Comparator | Reference |
| vs. Valsartan & Olmesartan | Azilsartan Medoxomil 80 mg | -14.3 | [5][16] | |
| Valsartan 320 mg | -10.0 | <0.001 | [5][16] | |
| Olmesartan Medoxomil 40 mg | -11.7 | 0.009 | [5][16] | |
| vs. Valsartan (24 weeks) | Azilsartan Medoxomil 80 mg | -15.3 (unadjusted) | [17] | |
| Azilsartan Medoxomil 40 mg | -14.9 (unadjusted) | [17] | ||
| Valsartan 320 mg | -11.3 (unadjusted) | <0.001 (for both doses) | [17] | |
| vs. Ramipril | Azilsartan Medoxomil 80 mg | -21.2 (clinic SBP, unadjusted) | [3] | |
| Azilsartan Medoxomil 40 mg | -20.6 (clinic SBP, unadjusted) | [3] | ||
| Ramipril 10 mg | -12.2 (clinic SBP, unadjusted) | <0.001 (for both doses) | [3] | |
| Combination with Chlorthalidone (B1668885) | Azilsartan 80 mg + Chlorthalidone 25 mg | -31.3 (unadjusted) | [5][18] | |
| Azilsartan 40 mg + Chlorthalidone 25 mg | -31.7 (unadjusted) | [5][18] | ||
| Placebo + Chlorthalidone 25 mg | -15.9 (unadjusted) | <0.001 (for both combos) | [5][18] |
Detailed Experimental Protocols
Preclinical: AT₁ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of azilsartan for the AT₁ receptor, adapted from standard methodologies.[19][20]
Objective: To quantify the binding affinity (IC₅₀/Kᵢ) of azilsartan for the AT₁ receptor.
Materials:
-
Tissue Source: Rat liver membranes (rich in AT₁a receptors).
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Test Compound: Azilsartan (in varying concentrations).
-
Non-specific Binding Control: High concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Instrumentation: Gamma counter, filtration manifold.
-
Filters: Whatman GF/C glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 20-50 µg per assay tube.
-
Assay Setup: In triplicate, add the following to assay tubes:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled Angiotensin II, 50 µL radioligand, 100 µL membrane suspension.
-
Competitive Binding: 50 µL azilsartan (at various dilutions), 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate all tubes at room temperature (22-25°C) for 60-90 minutes to reach binding equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Place the filters in tubes and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the azilsartan concentration. Determine the IC₅₀ (concentration of azilsartan that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
Preclinical: Isolated Aortic Ring Assay
This protocol outlines a method to assess the functional effect of azilsartan on vascular smooth muscle contraction, based on established methodologies.[3][10][21]
Objective: To evaluate the ability of azilsartan to inhibit Angiotensin II-induced vasoconstriction in an ex vivo model.
Materials:
-
Tissue Source: Thoracic aorta from male New Zealand white rabbits or Wistar rats.
-
Physiological Salt Solution (PSS): Krebs-Henseleit Solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Vasoconstrictor: Angiotensin II.
-
Viability Test Agent: Potassium Chloride (KCl, e.g., 80 mM).
-
Test Compound: Azilsartan.
-
Instrumentation: Organ bath system, isometric force transducer, data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the animal, carefully excise the thoracic aorta, and place it in cold PSS. Clean the aorta of adherent connective and adipose tissue. Cut the aorta into rings of 3-5 mm in length.
-
Mounting: Mount each aortic ring between two stainless steel hooks in an organ bath chamber filled with aerated PSS at 37°C. Connect the upper hook to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes. Replace the PSS in the bath every 15-20 minutes.
-
Viability Check: After equilibration, assess tissue viability by inducing a contraction with KCl (80 mM). Rings that contract robustly are considered viable. Wash the rings until tension returns to baseline.
-
Inhibition Protocol:
-
Incubate the aortic rings with a specific concentration of azilsartan or vehicle control for a predetermined period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to Angiotensin II by adding it in increasing concentrations to the organ bath.
-
-
Data Recording and Analysis: Record the tension generated by the aortic ring. Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves for Angiotensin II in the presence and absence of azilsartan. Calculate the EC₅₀ values and maximal response to determine the inhibitory effect of azilsartan.
Clinical Trial: Randomized Controlled Trial Protocol Outline
This section outlines the typical design of a Phase III, multicenter, randomized, double-blind, active-controlled study to evaluate the efficacy and safety of azilsartan medoxomil, based on the trial conducted by White et al. (2011).[5][9][16]
Title: A Randomized, Double-Blind, Active-Controlled Study to Compare the Efficacy and Safety of Azilsartan Medoxomil with Valsartan in Patients with Stage 1 or 2 Essential Hypertension.
Primary Objective: To compare the change from baseline in 24-hour mean systolic blood pressure (SBP), measured by Ambulatory Blood Pressure Monitoring (ABPM), after 6-8 weeks of treatment with azilsartan medoxomil versus a comparator ARB.
Study Population:
-
Inclusion Criteria: Male and female adults (≥18 years) with a diagnosis of essential hypertension (e.g., clinic SBP 150-180 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal dysfunction, recent myocardial infarction or stroke, type 1 diabetes.
Study Design:
-
Washout/Run-in: A 3-4 week washout period for patients on prior antihypertensive medication, followed by a 2-week single-blind placebo run-in period.
-
Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive one of the following treatments once daily:
-
Azilsartan Medoxomil 80 mg
-
Azilsartan Medoxomil 40 mg
-
Valsartan 320 mg
-
-
Treatment Period: Patients receive the double-blind study medication for 6 to 8 weeks.
-
Assessments:
-
Screening: Medical history, physical exam, laboratory tests, clinic BP.
-
Baseline (Randomization): A 24-hour ABPM is performed. Clinic BP is measured.
-
End of Treatment: A final 24-hour ABPM is performed. Clinic BP and safety assessments (adverse events, lab tests, ECGs) are conducted.
-
Efficacy Endpoints:
-
Primary: Change from baseline in 24-hour mean SBP at the end of treatment.
-
Secondary: Change from baseline in 24-hour mean diastolic BP (DBP), change in clinic SBP and DBP, responder rates (proportion of patients achieving BP goal).
Statistical Analysis:
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
-
An Analysis of Covariance (ANCOVA) model is used to compare treatment groups, with the change from baseline in 24-hour mean SBP as the dependent variable, treatment group as the main factor, and baseline SBP as a covariate.
-
A hierarchical testing procedure is used, first testing for the superiority of the 80 mg dose, followed by the 40 mg dose, against the active comparator.
Conclusion
Azilsartan medoxomil is a highly effective ARB for the treatment of hypertension. Its distinct pharmacological profile, characterized by potent and sustained AT₁ receptor blockade, translates into superior blood pressure reduction compared to other agents in its class.[3][4] The robust clinical trial data, supported by preclinical evidence, establishes azilsartan as a primary therapeutic option for managing hypertension in a broad range of patients. The detailed methodologies provided herein offer a framework for the continued investigation and understanding of this important antihypertensive agent.
References
- 1. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 2. A phase 3 double-blind randomized (CONSORT-compliant) study of azilsartan medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 5. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of data analysis of ambulatory blood pressure monitoring in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Comparison of the novel angiotensin II receptor blocker azilsartan medoxomil vs valsartan by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Inactive Metabolites of Azilsartan Kamedoxomil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) kamedoxomil is an angiotensin II receptor blocker (ARB) utilized in the management of hypertension. It is administered as a prodrug, which undergoes rapid hydrolysis to its pharmacologically active form, azilsartan. The subsequent metabolism of azilsartan results in the formation of two primary, yet pharmacologically inactive, metabolites. This technical guide provides a comprehensive overview of these inactive metabolites, detailing their formation, pharmacokinetic profiles, and the experimental methodologies employed in their characterization.
Metabolic Pathway of Azilsartan
Following oral administration, azilsartan kamedoxomil is hydrolyzed in the gastrointestinal tract to the active moiety, azilsartan. Azilsartan is then metabolized in the liver to two main inactive metabolites, designated as M-I and M-II.[1][2] The biotransformation of azilsartan is a critical aspect of its disposition and is primarily mediated by cytochrome P450 (CYP) enzymes.
The major metabolic pathway is the O-dealkylation of azilsartan, which leads to the formation of the M-II metabolite. This reaction is predominantly catalyzed by the CYP2C9 enzyme.[1][2] A minor pathway involves the decarboxylation of azilsartan to form the M-I metabolite, a process mediated by CYP2C8 and CYP2B6.[1][2]
Systemic exposure to the major metabolite, M-II, is approximately 50% of that of azilsartan, while the systemic exposure to the minor metabolite, M-I, is less than 1%.[3] Both M-I and M-II are considered pharmacologically inactive, as they do not contribute to the therapeutic effects of this compound.[3]
Metabolic pathway of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of the inactive metabolites of azilsartan, M-I and M-II, have been characterized in various clinical studies. The following tables summarize the key pharmacokinetic parameters observed in different populations.
Table 1: Pharmacokinetic Parameters of Azilsartan Metabolites in Pediatric Patients with Hypertension (Single Dose)
| Parameter | 5 mg Azilsartan Dose | 10 mg Azilsartan Dose |
| Metabolite M-I | ||
| Cmax (ng/mL) | 191.3 | 141.3 |
| AUC0–24 (ng·h/mL) | 1592.7 | 1420.5 |
| Tmax (h) | 3.0 (median) | 6.0 (median) |
| t1/2 (h) | 5.4 | 5.9 |
| Metabolite M-II | ||
| Cmax (ng/mL) | 227.7 | 179.3 |
| AUC0–24 (ng·h/mL) | 1986.5 | 3526.0 |
| Tmax (h) | 5.9 (median) | 8.0 (median) |
| t1/2 (h) | 5.5 (in one patient) | N/A |
Data from a study in six Japanese patients with hypertension, aged 9–14 years.
Table 2: Pharmacokinetic Parameters of Azilsartan Metabolite M-II in Healthy Adults and Patients with Hepatic Impairment (Single 40 mg Dose of Azilsartan Medoxomil)
| Parameter | Healthy Adults (Matched Controls) | Mild Hepatic Impairment | Moderate Hepatic Impairment |
| Cmax (ng/mL) | 496.8 ± 123.7 | 465.1 ± 138.8 | 466.8 ± 121.7 |
| AUC∞ (ng·h/mL) | 6296 ± 1417 | 8816 ± 2636 | 7725 ± 2162 |
| Tmax (h) | 4.0 (3.0 - 8.0) | 6.0 (4.0 - 24.0) | 6.0 (4.0 - 12.0) |
| t1/2 (h) | 10.6 ± 2.0 | 12.5 ± 2.8 | 12.8 ± 2.6 |
Data are presented as mean ± SD, except for Tmax which is median (range).
Experimental Protocols
In Vitro Metabolism Studies for Metabolite Identification and Enzyme Phenotyping
A generalized protocol for identifying the metabolic pathways and the specific CYP enzymes involved in the metabolism of azilsartan is outlined below. This is based on standard industry practices for in vitro drug metabolism studies.
Objective: To identify the metabolites of azilsartan and the specific cytochrome P450 enzymes responsible for their formation.
Materials:
-
Azilsartan
-
Human liver microsomes (pooled from multiple donors)
-
Recombinant human CYP enzymes (CYP2C9, CYP2C8, CYP2B6, and a panel of other major CYPs for screening)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Specific chemical inhibitors for CYP enzymes (e.g., sulfaphenazole (B1682705) for CYP2C9, montelukast (B128269) for CYP2C8, ticlopidine (B1205844) for CYP2B6)
-
Control incubations (without NADPH, without microsomes/enzymes)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Protocol:
-
Incubation with Human Liver Microsomes:
-
Prepare incubation mixtures containing human liver microsomes, azilsartan (at various concentrations), and phosphate (B84403) buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.
-
Analyze the supernatant for the presence of potential metabolites by comparing the chromatograms of the test incubations with control incubations.
-
-
Incubation with Recombinant Human CYP Enzymes:
-
Repeat the incubation procedure described above, replacing the human liver microsomes with individual recombinant human CYP enzymes.
-
This will help to identify which specific CYP enzymes are capable of metabolizing azilsartan and forming the observed metabolites.
-
-
Chemical Inhibition Studies:
-
Perform incubations with human liver microsomes in the presence and absence of specific CYP chemical inhibitors.
-
A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP enzyme in its formation.
-
In vitro metabolism experimental workflow.
Bioanalytical Method for Quantification of Azilsartan and its Metabolites in Human Plasma
The following is a representative LC-MS/MS method for the simultaneous quantification of azilsartan, M-I, and M-II in human plasma.
Objective: To accurately and precisely quantify the concentrations of azilsartan and its inactive metabolites, M-I and M-II, in human plasma samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 100 µL aliquot of human plasma, add an internal standard solution.
-
Pre-treat the plasma sample (e.g., with an acidic buffer).
-
Load the pre-treated sample onto an SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analytes of interest with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for azilsartan, M-I, M-II, and the internal standard to ensure selectivity and sensitivity.
-
References
- 1. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Azilsartan Medoxomil Estimation
Introduction
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[1] Accurate and reliable analytical methods are crucial for the quantitative estimation of Azilsartan medoxomil in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for the estimation of Azilsartan medoxomil using UV-Visible Spectrophotometry, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC), including method validation and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.
UV-Visible Spectrophotometric Method
This section outlines a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the estimation of Azilsartan medoxomil.
Experimental Protocol
1.1. Instrumentation:
-
A double beam UV-Visible Spectrophotometer (e.g., LABINDIA UV3000+) with 1 cm quartz cells.[1]
-
Electronic Weighing Balance (e.g., WENSAR).[1]
-
Ultrasonicator (e.g., Oscar Ultrasonicator micro clean-103).[1]
1.2. Reagents and Materials:
-
Azilsartan medoxomil reference standard.
-
Methanol (B129727) (AR grade).[1]
-
Distilled water.
1.3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Azilsartan medoxomil and transfer it to a 100 ml volumetric flask.[1]
-
Dissolve the drug in a small amount of methanol and then make up the volume to 100 ml with methanol to get a concentration of 100 µg/ml.[1]
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[1]
1.4. Determination of Wavelength of Maximum Absorbance (λmax):
-
From the standard stock solution, pipette out an appropriate volume and dilute with methanol to obtain a concentration of 10 µg/ml.
-
Scan the resulting solution in the UV range of 200-400 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for Azilsartan medoxomil is typically around 247-249 nm.[1][3]
1.5. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 2-10 µg/ml.[1]
-
Measure the absorbance of each solution at the determined λmax using methanol as a blank.
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.
1.6. Method Validation Parameters: The developed method should be validated according to ICH guidelines for the following parameters:
-
Linearity: The linearity of the method is determined by analyzing a series of concentrations of the drug and observing the correlation coefficient (R²) of the calibration curve, which should be close to 0.999.[3]
-
Accuracy: Accuracy is determined by recovery studies, spiking a known amount of standard drug to a pre-analyzed sample solution at different levels (e.g., 80%, 100%, 120%).[1] The percentage recovery should be within the acceptance limits (typically 98-102%).
-
Precision: Precision is evaluated by performing intra-day and inter-day studies. The relative standard deviation (%RSD) for the results should be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
| Parameter | Result |
| λmax | 247 nm[1] |
| Linearity Range | 2-10 µg/ml[1] |
| Correlation Coefficient (R²) | > 0.999[3] |
| Accuracy (% Recovery) | 99.998 - 101.857%[3] |
| LOD | 0.204 µg/ml |
| LOQ | 0.619 µg/ml |
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This section describes a stability-indicating RP-HPLC method for the accurate and precise estimation of Azilsartan medoxomil.
Experimental Protocol
2.1. Instrumentation:
-
HPLC system equipped with a pump, auto-sampler, column oven, and a PDA or UV detector.
-
Chromatographic data acquisition and processing software.
2.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm)[4] |
| Mobile Phase | Acetonitrile: 0.2% Triethylamine (pH 3.0) (62:38 v/v)[5] |
| Flow Rate | 1.0 ml/min[4][5] |
| Detection Wavelength | 248 nm[4][5] |
| Injection Volume | 20 µl |
| Column Temperature | Ambient |
2.3. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as specified in the chromatographic conditions, filter through a 0.45 µm membrane filter, and degas by sonication.
-
Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Azilsartan medoxomil and dissolve it in 100 ml of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations in the desired linearity range (e.g., 20-120 µg/ml).[5]
2.4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µl of each working standard solution and record the chromatograms.
-
Plot a calibration curve of peak area versus concentration.
2.5. Method Validation: Validate the method as per ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.
Data Presentation
| Parameter | Result |
| Retention Time | ~3.8 min[4] |
| Linearity Range | 10-60 µg/ml[4] |
| Correlation Coefficient (R²) | 0.9999[4] |
| Accuracy (% Recovery) | 99.8%[4] |
| LOD | 0.010 µg/mL[6] |
| LOQ | 0.032 µg/mL[6] |
| Precision (%RSD) | < 2% |
High-Performance Thin-Layer Chromatography (HPTLC) Method
This section details a sensitive and reliable HPTLC method for the quantification of Azilsartan medoxomil.
Experimental Protocol
3.1. Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and a TLC scanner.
-
HPTLC data analysis software.
3.2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 aluminum plates[7] |
| Mobile Phase | Ethyl Acetate: Toluene: Glacial Acetic Acid (5: 4.9: 0.1 v/v/v)[7][8] |
| Chamber Saturation Time | 20 minutes |
| Development Distance | 80 mm |
| Detection Wavelength | 254 nm[9] |
3.3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/ml): Prepare by dissolving 10 mg of Azilsartan medoxomil in 100 ml of methanol.
-
Working Standard Solutions: Prepare dilutions from the stock solution to get concentrations in the linearity range (e.g., 200-2000 ng/band).[7][8]
3.4. Procedure:
-
Apply the standard solutions as bands of 6 mm width on the HPTLC plate using a suitable applicator.
-
Develop the plate in a pre-saturated developing chamber with the mobile phase up to a distance of 80 mm.
-
Dry the plate in an oven.
-
Scan the dried plate in densitometric mode at 254 nm.
-
Plot a calibration curve of peak area versus concentration.
3.5. Method Validation: Validate the method according to ICH guidelines.
Data Presentation
| Parameter | Result |
| Rf value | ~0.58[10] |
| Linearity Range | 200 - 2000 ng/band[7][8] |
| Correlation Coefficient (R²) | 0.996[7][8] |
| Accuracy (% Recovery) | 99.49%[10] |
| Precision (%RSD) | < 2% |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the developed analytical method.
Experimental Protocol
4.1. Preparation of Sample: Prepare a stock solution of Azilsartan medoxomil (e.g., 1000 µg/ml) in a suitable solvent.
4.2. Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 70°C for 1 hour.[7] Neutralize the solution with 0.1 N NaOH.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 70°C for 1 hour.[7] Neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide and heat at 60°C for 30 minutes.[11]
-
Thermal Degradation: Expose the solid drug to a temperature of 105°C for 3 hours.[6]
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 3 hours.[6]
4.3. Analysis: After exposing the drug to the stress conditions, dilute the samples appropriately with the mobile phase and analyze using the developed stability-indicating HPLC or HPTLC method. The method is considered stability-indicating if it can effectively separate the drug peak from the degradation product peaks.[10]
Visualizations
Caption: HPLC Method Development and Validation Workflow.
Caption: Forced Degradation Study Workflow.
References
- 1. ijsdr.org [ijsdr.org]
- 2. jetir.org [jetir.org]
- 3. UV SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF AZILSARTAN MEDOXOMIL IN BULK AND PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. pjps.pk [pjps.pk]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Forced Degradation Studies by HPTLC-MS Method for Estimation of Azilsartan Kamedoxomil in Pharmaceutical Dosage Form [bostonsciencepublishing.us]
- 11. japsonline.com [japsonline.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Determination of Azilsartan Kamedoxomil in Bulk Drug
Introduction
Azilsartan Kamedoxomil is an angiotensin II receptor blocker and a prodrug of Azilsartan, widely used in the management of hypertension.[1][2][3] The quality and efficacy of the final pharmaceutical product are critically dependent on the purity and potency of the bulk drug. This application note describes a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substance, in accordance with ICH guidelines.[4][5][6]
Chemical Information
-
IUPAC Name: potassium (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate[1]
-
Molecular Formula: C₃₀H₂₃KN₄O₈[1]
-
Molecular Weight: 606.6 g/mol [1]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV Detector |
| Column | Intersil C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate (pH 4.0 adjusted with Orthophosphoric Acid) : Acetonitrile (B52724) (60:40 v/v)[7] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection Wavelength | 248 nm[4][7] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | 10 minutes[7] |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare a 0.05M solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.
b. Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol (B129727).[2][7]
c. Working Standard Solution Preparation (40 µg/mL): From the standard stock solution, pipette an appropriate volume and dilute with the mobile phase to achieve a final concentration of 40 µg/mL.[7]
d. Sample Solution Preparation (40 µg/mL): Accurately weigh an amount of the this compound bulk drug powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol to get a concentration of 1000 µg/mL.[7] Further dilute this solution with the mobile phase to obtain a final concentration of 40 µg/mL.[7] Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed RP-HPLC method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria for key parameters are summarized below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard solution over a specified concentration range.
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (Determined from calibration curve) |
Accuracy (Recovery Studies)
Accuracy was determined by the standard addition method, where a known amount of standard drug was added to the sample solution at three different concentration levels (80%, 100%, and 120%).
| Concentration Level | % Recovery |
| 80% | 98 - 102% |
| 100% | 98 - 102% |
| 120% | 98 - 102% |
Precision
Precision was evaluated by performing intra-day and inter-day analysis of the standard solution.
| Parameter | % RSD |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 2.0% |
Sensitivity
The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.56[4] |
| LOQ | 1.70[4] |
Experimental Workflow
Caption: Workflow for the RP-HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the routine quality control analysis of this compound in bulk drug substance. The method has been validated to demonstrate its specificity, linearity, accuracy, and precision, making it a suitable analytical tool for the pharmaceutical industry.
References
- 1. This compound | C30H23KN4O8 | CID 23699544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Azilsartan - Wikipedia [en.wikipedia.org]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. rroij.com [rroij.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols: Azilsartan Kamedoxomil Formulation and Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and analysis of Azilsartan (B1666440) Kamedoxomil, a selective angiotensin II receptor blocker. Due to its poor aqueous solubility (BCS Class IV), enhancing its bioavailability is a critical aspect of formulation development.[1][2][3] These notes focus on common and effective drug delivery systems, including solid dispersions and nanoemulsions, to improve its dissolution and absorption.
Overview of Formulation Strategies
Azilsartan Kamedoxomil is a prodrug that is rapidly hydrolyzed to its active form, azilsartan, in the gastrointestinal tract.[1][4] The primary challenge in its oral formulation is its low solubility and permeability.[2][3] Various techniques have been successfully employed to overcome this limitation, primarily by increasing the drug's surface area and wettability or by presenting it in a pre-dissolved state.[4][5][6]
Key formulation strategies include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[4][6] Methods like solvent evaporation and kneading are commonly used to prepare solid dispersions of this compound with polymers such as polyvinylpyrrolidone (B124986) (PVP).[4][5][6]
-
Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 200 nm.[7] Nanoemulsions can enhance the solubility and permeability of lipophilic drugs like this compound.[4][7]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range (200-600 nm), which significantly increases the surface area for dissolution.[3][8]
-
Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes can enhance the solubility of this compound by encapsulating the hydrophobic drug within a hydrophilic outer shell.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various formulation and analytical studies of this compound.
Table 1: Solubility Enhancement of this compound in Various Media
| Formulation Type | Carrier/Excipients | Solubility Enhancement (fold increase vs. pure drug) | Reference |
| Solid Dispersion | Beta-Cyclodextrin (1:2 drug:carrier ratio) | 4-fold in aqueous solution | [9] |
| Liquisolid Compacts | Capmul MCM and Captex | 1.29-fold increase in bioavailability | [1] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | Superior enhancement with solvent evaporation vs. kneading | [4][5][6] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | 1.71 times higher cumulative drug release than suspension | [10] |
Table 2: Optimized Parameters for this compound Formulations
| Formulation Type | Key Parameters | Optimized Values | Reference |
| Nanoemulsion | Oil Phase (Ethyl Oleate) | 1.25% | [10][11] |
| Smix (Tween 80:Transcutol P) | 15.73% | [10][11] | |
| Ultrasonication Time | 90 seconds | [10][11] | |
| Resulting Droplet Size | 71.5 nm | [10][11] | |
| Solid Dispersion | Drug:Carrier Ratio (with Beta-Cyclodextrin) | 1:2 | [9] |
Table 3: HPLC Analytical Method Parameters for this compound Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Intersil C18 (250 mm × 4.6 mm, 5 µm) | Hi Q silc 18 (250 mm) | Hypurity C18 (50 x 4.6mm, 5µm) |
| Mobile Phase | Acetate buffer (pH 6.0) and Acetonitrile (80:20 v/v) | Methanol (B129727): Sodium dihydrogen phosphate (B84403) buffer (90:10 v/v) | Acetonitrile: buffer: methanol (25:55:20 v/v), pH 3.2 |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 0.8 mL/min |
| Detection Wavelength | 248 nm | Not Specified | 249 nm |
| Linearity Range | 10-30 µg/ml | 5-25 µg/ml | 0.1-1.5 µg/mL (in plasma) |
| Reference | [12] | [9] | [13] |
Experimental Protocols
Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of this compound using a solvent evaporation technique to enhance its dissolution rate.
Materials:
-
This compound potassium salt
-
Povidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Vacuum drying oven
-
80-mesh sieve
Procedure:
-
Accurately weigh the prescribed amounts of this compound potassium salt and Povidone K30 (e.g., in a 1:2 ratio).[9]
-
Dissolve the weighed powders in a suitable solvent system, such as a mixture of acetone and methanol (e.g., 1:3 v/v).[5]
-
Attach the flask containing the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure (vacuum of 0.07-0.08 MPa) in a water bath set to 60°C.[5]
-
Continue the evaporation until a viscous mass is formed.
-
Dry the viscous mass under reduced pressure for 1 hour.[5]
-
Transfer the resulting solid to a vacuum drying oven and dry at 40°C for 48 hours to remove any residual solvent.[5]
-
Pulverize the dried solid dispersion and pass it through an 80-mesh sieve to obtain a uniform powder.[5]
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol for Formulation of this compound Nanoemulsion
This protocol outlines the development of a nanoemulsion formulation to improve the solubility and intestinal permeability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Ethyl oleate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Selection of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components. Ethyl oleate, Tween 80, and Transcutol P have been shown to be effective.[10][11]
-
Preparation of Oil Phase: Accurately weigh the required amount of this compound and dissolve it in the selected oil phase (e.g., 1.25% ethyl oleate) with the aid of gentle stirring.[10][11]
-
Preparation of Aqueous Phase: Prepare the aqueous phase by dispersing the surfactant and co-surfactant mixture (Smix, e.g., 15.73% of Tween 80 and Transcutol P) in deionized water.[10][11]
-
Formation of Nanoemulsion: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting coarse emulsion to high-energy ultrasonication for a specified time (e.g., 90 seconds) to reduce the droplet size to the nano-range.[10][11]
-
Characterization: Characterize the prepared nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol for In-Vitro Dissolution Testing of this compound Tablets
This protocol details the procedure for in-vitro dissolution testing of this compound tablets to evaluate their drug release characteristics.
Materials:
-
This compound tablets
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., 900 mL of phosphate buffer, pH 7.8)[14]
-
HPLC system for analysis
-
Syringes and filters (0.45 µm)
Procedure:
-
Set up the USP Dissolution Apparatus 2 with 900 mL of the dissolution medium in each vessel, maintained at 37 ± 0.5°C.[14]
-
Set the paddle rotation speed to 50 rpm.[14]
-
Place one this compound tablet in each vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[14]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the filtered samples for this compound content using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Azilsartan in the Renin-Angiotensin-Aldosterone System.
Experimental Workflows
Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.
Caption: Workflow for Nanoemulsion Formulation.
Caption: Workflow for In-Vitro Dissolution Testing.
References
- 1. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scifiniti.com [scifiniti.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. scifiniti.com [scifiniti.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. journalijar.com [journalijar.com]
- 11. mdpi.com [mdpi.com]
- 12. pjps.pk [pjps.pk]
- 13. ijbpas.com [ijbpas.com]
- 14. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
Application Note: In Vitro Dissolution Studies of Azilsartan Medoxomil Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension.[1][2][3] As a poorly water-soluble drug, the in vitro dissolution rate of azilsartan medoxomil from its tablet formulation is a critical quality attribute that can influence its in vivo bioavailability.[1][4] This application note provides detailed protocols for conducting in vitro dissolution studies of azilsartan medoxomil tablets, along with data presentation guidelines to ensure clarity and comparability of results. The methodologies described are based on established pharmacopeial methods and findings from various research studies.
Experimental Protocols
Protocol 1: USP Apparatus 2 (Paddle) Method
This is a commonly employed method for azilsartan medoxomil tablets and is referenced in FDA documentation.[3][5]
1. Materials and Equipment:
- Dissolution Test Apparatus (USP Apparatus 2 - Paddle)
- Water bath with heater and circulator
- Dissolution vessels (900 mL capacity)
- Paddles
- Volumetric flasks and pipettes
- Syringes and syringe filters (0.45 µm)
- UV-Vis Spectrophotometer or HPLC system
- Azilsartan medoxomil reference standard
- Reagents for dissolution medium preparation (e.g., potassium dihydrogen phosphate (B84403), sodium hydroxide)
- Azilsartan Kamedoxomil tablets (Test and Reference Listed Drug)[6]
2. Dissolution Medium Preparation (Phosphate Buffer, pH 7.8):
- Prepare a suitable volume of phosphate buffer and adjust the pH to 7.8 using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide).
- Deaerate the medium before use.[5]
3. Dissolution Test Parameters:
- Apparatus: USP Apparatus 2 (Paddle)[3][5]
- Dissolution Medium: 900 mL of Phosphate Buffer, pH 7.8[3][5][7][8]
- Temperature: 37 ± 0.5°C[5][7]
- Paddle Speed: 50 rpm[3][5][7]
- Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[5]
- Number of Units: 12 dosage units each of the test and reference products[6][9]
4. Procedure:
- Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37 ± 0.5°C.
- Place one azilsartan medoxomil tablet into each vessel.
- Start the apparatus and withdraw samples (e.g., 10 mL) at the specified time points.
- Filter the samples immediately through a 0.45 µm syringe filter.
- Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
- Dilute the filtered samples with the dissolution medium to a suitable concentration for analysis.
5. Analysis (UV-Vis Spectrophotometry):
- Prepare a standard solution of azilsartan medoxomil in the dissolution medium.
- Measure the absorbance of the standard and sample solutions at a wavelength of 248 nm.[1][4]
- Calculate the percentage of drug dissolved at each time point.
Protocol 2: USP Apparatus 1 (Basket) Method for Modified Formulations
This method is often used for evaluating formulations designed to enhance dissolution, such as solid dispersions.[1]
1. Materials and Equipment:
- Same as Protocol 1, but with USP Apparatus 1 (Basket) assembly.
2. Dissolution Medium Preparation (0.1N HCl):
- Prepare a suitable volume of 0.1N Hydrochloric Acid.
- Deaerate the medium before use.
3. Dissolution Test Parameters:
- Apparatus: USP Apparatus 1 (Basket)[1]
- Dissolution Medium: 900 mL of 0.1N HCl[1]
- Temperature: 37 ± 0.5°C[1]
- Rotation Speed: 100 rpm[1]
- Sampling Times: 10, 20, 30, 45, and 60 minutes.
- Number of Units: At least 3 tablets for each formulation.[1]
4. Procedure:
- Follow the same general procedure as Protocol 1, placing one tablet in each basket.
5. Analysis (UV-Vis Spectrophotometry):
- Follow the same analytical procedure as Protocol 1, using 0.1N HCl as the blank and diluent. The analytical wavelength remains 248 nm.[1]
Data Presentation
Quantitative data from dissolution studies should be summarized in a clear and structured tabular format to facilitate comparison between different formulations or against a reference product.
Table 1: Comparative Dissolution Profile of Azilsartan Medoxomil Tablets in Phosphate Buffer (pH 7.8)
| Time (minutes) | % Drug Dissolved - Test Product (Mean ± SD, n=12) | % Drug Dissolved - Reference Product (Mean ± SD, n=12) |
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| 30 | ||
| 45 | ||
| 60 |
Table 2: Dissolution Profile of Azilsartan Medoxomil Formulations in 0.1N HCl
| Time (minutes) | % Drug Dissolved - Formulation A (Mean ± SD, n=3) | % Drug Dissolved - Formulation B (Mean ± SD, n=3) | % Drug Dissolved - Pure Drug (Mean ± SD, n=3) |
| 10 | |||
| 20 | |||
| 30 | |||
| 45 | |||
| 60 |
Visualization
A diagrammatic representation of the experimental workflow can aid in understanding the sequence of operations in the dissolution testing process.
Caption: Experimental workflow for in vitro dissolution testing of tablets.
Conclusion
The provided protocols and data presentation formats offer a standardized approach to the in vitro dissolution testing of azilsartan medoxomil tablets. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for formulation development, quality control, and regulatory submissions. For abbreviated new drug applications (ANDAs), it is recommended to consult the FDA's Dissolution Methods database for the most current information.[6][9][10]
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pkheartjournal.com [pkheartjournal.com]
- 5. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. journalijar.com [journalijar.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pharmadesk.com [pharmadesk.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Spectroscopic Analysis of Azilsartan Medoxomil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] As a prodrug, it is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][4] Accurate and robust analytical methods are crucial for the quantitative and qualitative analysis of Azilsartan Medoxomil in bulk drug substances and pharmaceutical formulations to ensure quality, safety, and efficacy. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of Azilsartan Medoxomil using various techniques.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative determination of Azilsartan Medoxomil.[1] The method is based on the measurement of the absorbance of the drug solution in a suitable solvent at its wavelength of maximum absorption (λmax).
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| λmax | 247 nm | Methanol | |
| 249 nm | Methanol | ||
| 249 nm | Methanol:Water (50:50 v/v) | ||
| 248 nm | Acetate (B1210297) Buffer (pH 6.0) and Acetonitrile (B52724) (80:20 v/v) | ||
| 248 nm | 10 mM Ammonium acetate buffer and Methanol (60:40 v/v) | [5][6] | |
| Linearity Range | 2-10 µg/mL | Methanol | [1] |
| 4-14 µg/mL | Methanol | ||
| 2-20 µg/mL | Methanol:Water (50:50 v/v) | ||
| 10-30 µg/mL | Acetate Buffer (pH 6.0) and Acetonitrile (80:20 v/v) | ||
| 5-25 µg/mL | 10 mM Ammonium acetate buffer and Methanol (60:40 v/v) | [6] | |
| Correlation Coefficient (R²) | >0.999 | Various | [7] |
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible Spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cells.[8]
2. Reagents and Materials:
-
Azilsartan Medoxomil reference standard.
-
Methanol (HPLC grade).[1]
-
Distilled or deionized water.
3. Preparation of Blank Solution:
-
Use the same solvent used for preparing the standard and sample solutions as the blank (e.g., Methanol).[1]
4. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of Azilsartan Medoxomil reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Methanol).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
5. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions to cover the linear range (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting with the same solvent.[1]
6. Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 40 mg of Azilsartan Medoxomil and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15-20 minutes with intermittent shaking.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
7. Measurement:
-
Scan the appropriate dilutions of the standard solution from 200-400 nm to determine the λmax.[1]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against the blank.
8. Construction of Calibration Curve:
-
Plot a graph of absorbance versus concentration for the working standard solutions.
-
Determine the regression equation and correlation coefficient.
9. Calculation of Drug Content:
-
Calculate the concentration of Azilsartan Medoxomil in the sample solution from the regression equation.
-
Determine the amount of Azilsartan Medoxomil in the pharmaceutical dosage form.
Experimental Workflow
Caption: Workflow for UV-Visible Spectrophotometric Analysis of Azilsartan Medoxomil.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the identification and characterization of Azilsartan Medoxomil by identifying its functional groups. The FTIR spectrum provides a unique fingerprint of the molecule.
Quantitative Data Summary (Characteristic Peaks)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400-3500 | N-H stretching | [9] |
| ~2900-3000 | C-H stretching (aromatic and aliphatic) | [9] |
| ~1750-1800 | C=O stretching (carbonate) | [9] |
| ~1700-1730 | C=O stretching (ester) | [9] |
| ~1600-1650 | C=N stretching (imidazole) | [9] |
| ~1200-1300 | C-O stretching (ether and ester) | [9] |
Experimental Protocol
1. Instrumentation:
-
FTIR spectrometer equipped with a suitable sampling accessory (e.g., KBr pellet press or ATR).
2. Sample Preparation (KBr Pellet Method):
-
Dry the Azilsartan Medoxomil reference standard and potassium bromide (KBr) of spectroscopic grade in an oven to remove moisture.
-
Triturate 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
3. Measurement:
-
Record the background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the sample pellet in the sample holder and record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Perform baseline correction and spectral smoothing as required.
4. Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the Azilsartan Medoxomil molecule.
-
Compare the obtained spectrum with the reference spectrum of Azilsartan Medoxomil for confirmation of identity.
Logical Relationship Diagram
Caption: Principle of FTIR Spectroscopy for Molecular Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of Azilsartan Medoxomil. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
2. Reagents and Materials:
-
Azilsartan Medoxomil reference standard.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard.
3. Sample Preparation:
-
Accurately weigh about 5-10 mg of Azilsartan Medoxomil and dissolve it in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
4. Measurement:
-
Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay.
5. Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the specific protons and carbons in the Azilsartan Medoxomil structure.
Mass Spectrometry (MS)
Mass spectrometry is used for the determination of the molecular weight and fragmentation pattern of Azilsartan Medoxomil, which aids in its identification and structural characterization. It is often coupled with a chromatographic technique like HPLC (LC-MS) for the analysis of complex mixtures and degradation products.[10][11]
Experimental Protocol
1. Instrumentation:
-
A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).[10][12]
-
For LC-MS, an HPLC system coupled to the mass spectrometer.
2. Sample Preparation:
-
Prepare a dilute solution of Azilsartan Medoxomil in a suitable solvent (e.g., acetonitrile or methanol).
-
For LC-MS analysis, the sample is introduced through the HPLC system.
3. Measurement (Direct Infusion):
-
Infuse the sample solution directly into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode over a relevant mass-to-charge (m/z) range.
4. LC-MS Method:
-
Develop a suitable HPLC method for the separation of Azilsartan Medoxomil from other components.[10]
-
The eluent from the HPLC column is directly introduced into the mass spectrometer's ion source.
-
Acquire mass spectra of the eluting peaks.
5. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of Azilsartan Medoxomil.
-
Analyze the fragmentation pattern in MS/MS experiments to obtain structural information and identify degradation products.[10][11]
Experimental Workflow for LC-MS
Caption: General Workflow for LC-MS Analysis.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Efficacy and safety of different doses of azilsartan medoxomil in patients with hypertension: A protocol of a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. nveo.org [nveo.org]
- 9. pkheartjournal.com [pkheartjournal.com]
- 10. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Note: Quantification of Azilsartan Kamedoxomil in Human Plasma via HPLC-UV
Introduction
Azilsartan (B1666440) medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension.[1][2] Accurate quantification of Azilsartan medoxomil in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a sensitive and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of Azilsartan medoxomil in human plasma. The described protocol utilizes a solid-phase extraction (SPE) technique for sample clean-up, ensuring high recovery and minimal matrix effects.
Experimental Protocol
1. Materials and Reagents
-
Azilsartan Medoxomil Potassium reference standard (Pharmacopoeial grade)
-
Telmisartan (Internal Standard - IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (Milli-Q or equivalent)
-
Human plasma (from a recognized blood bank)
-
Strata-X SPE cartridges
2. Instrumentation
-
HPLC system equipped with a UV detector (e.g., Agilent 1220 Infinity II with Photodiode Array detector)[1]
-
C18 analytical column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm or Inertsil C8 ODS, 5 µm, 150 mm x 2.5 mm)[2][3]
-
Data acquisition and processing software (e.g., OpenLab EZChrom)[1]
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction manifold
3. Preparation of Solutions
-
Standard Stock Solution (Azilsartan Medoxomil): Accurately weigh 10 mg of Azilsartan medoxomil and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.[1]
-
Internal Standard (IS) Stock Solution (Telmisartan): Prepare a stock solution of Telmisartan in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Azilsartan medoxomil stock solution with the mobile phase to create calibration standards ranging from 0.1 to 1.5 µg/mL.[3]
-
Mobile Phase: The mobile phase composition can vary, with common examples being:
4. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Spike 475 µL of plasma with 25 µL of the appropriate working standard solution of Azilsartan medoxomil and a fixed concentration of the internal standard.
-
Add 250 µL of 10 mM ammonium acetate buffer and vortex for 1 minute.[2]
-
Condition a Strata-X SPE cartridge with 2 mL of methanol followed by 2 mL of water.[2]
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of water.[2]
-
Elute the analyte and internal standard with 1.0 mL of methanol.[2]
-
Inject a 20 µL aliquot of the eluate into the HPLC system.[2]
5. HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm)[2] | Inertsil C8 ODS (5 µm, 150 mm x 2.5 mm)[3] |
| Mobile Phase | 25 mM Ammonium acetate buffer (pH 5.5): Acetonitrile (55:45 v/v)[2] | Phosphate buffer (pH 3.2): Acetonitrile: Methanol (60:25:15 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.5 mL/min[3] |
| Detection Wavelength | 254 nm[2] | 254 nm[3] |
| Injection Volume | 20 µL[2] | 25 µL[3] |
| Column Temperature | Ambient | 25°C[3] |
Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating its reliability for the quantification of Azilsartan medoxomil in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 1.5 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.997[3] |
| Limit of Detection (LOD) | 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[1] |
| Intra-day Precision (%RSD) | 3.07 - 13.0%[3] |
| Inter-day Precision (%RSD) | 0.04 - 13.8%[3] |
| Intra-day Accuracy | 90 - 102.5%[3] |
| Inter-day Accuracy | 93 - 109%[3] |
| Mean Recovery | 92.35% - 93.7%[2][3] |
Experimental Workflow Diagram
Caption: Workflow for Azilsartan quantification in human plasma.
Signaling Pathway (Illustrative)
The mechanism of action of Azilsartan involves the blockade of the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Azilsartan's blockade of the AT1 receptor in the RAAS pathway.
References
- 1. ijper.org [ijper.org]
- 2. scispace.com [scispace.com]
- 3. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
Application Note: High-Throughput Solid-Phase Extraction of Azilsartan Kamedoxomil from Human Plasma
Abstract
This application note details a robust and reliable method for the extraction of Azilsartan (B1666440) Kamedoxomil from human plasma samples using solid-phase extraction (SPE). Azilsartan Kamedoxomil, a prodrug of the angiotensin II receptor blocker Azilsartan, is widely used in the treatment of hypertension.[1][2] The described protocol is optimized for high recovery and reproducibility, making it suitable for bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies.[1][3] Subsequent analysis is performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
This compound is the monopotassium salt of Azilsartan Medoxomil and functions as a prodrug that is converted to its active form, Azilsartan, in the body.[4] Accurate quantification of this compound in biological matrices is crucial for clinical and pharmaceutical research. Solid-phase extraction is a preferred method for sample clean-up and concentration due to its high selectivity, reduced solvent consumption, and potential for automation compared to liquid-liquid extraction.[3] This protocol provides a validated SPE method for the determination of this compound in human plasma.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Telmisartan (Internal Standard - IS)
-
HPLC grade methanol (B129727), acetonitrile, and water
-
Ortho-phosphoric acid
-
Phosphate buffer
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Strata-X)[5][6]
Instrumentation
-
Inertsil C8 ODS column (5 µm, 150 mm × 2.5 mm) or equivalent[2][3]
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and Telmisartan (IS) at a concentration of 1 mg/mL in a suitable diluent (e.g., methanol or a mixture of buffer and acetonitrile).[3][4]
-
Working Standard Solutions: Prepare working standard solutions by appropriate dilution of the stock solutions.[3][4]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike aliquots of 475 µL of pooled blank human plasma with the working standard solutions of this compound and 25 µL of the IS working solution to achieve the desired concentrations for the calibration curve and QC samples.[3][4] A typical calibration curve range is 0.1–1.5 µg/mL.[2][3][4]
Solid-Phase Extraction (SPE) Procedure
A visual representation of the SPE workflow is provided below.
References
- 1. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]
- 2. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 3. ijms.co.in [ijms.co.in]
- 4. ijbpas.com [ijbpas.com]
- 5. (PDF) Development and Validation of RP-HPLC Method for Azilsartan Medoxomil Potassium Quantitation in Human Plasma by Solid Phase Extraction Procedure (2013) | Paras P. Vekariya | 31 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
Development of a Stability-Indicating HPLC Method for Azilsartan Medoxomil: Application Notes and Protocols
Introduction
Azilsartan medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension. To ensure the quality, safety, and efficacy of the drug product, it is crucial to develop a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Azilsartan medoxomil, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A simple, accurate, and precise reverse-phase HPLC method was developed for the determination of Azilsartan medoxomil. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/PDA detector |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.05M Potassium dihydrogen phosphate (B84403) (pH 4.0 adjusted with orthophosphoric acid) : Acetonitrile (B52724) (60:40 v/v) |
| Flow Rate | 1.0 mL/minute |
| Detection Wavelength | 248 nm[1][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
| Retention Time | Approximately 3.8 minutes[1][2] |
Method Validation Summary
The developed HPLC method was validated as per ICH guidelines for various parameters to ensure its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity Range | 10-60 µg/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 99.8% - 100.29%[2][3][4][5][6] |
| Precision (%RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.00607 ng/mL - 12.35 µg/mL (Varies with specific method conditions)[7][8] |
| Limit of Quantification (LOQ) | 0.01841 ng/mL - 37.43 µg/mL (Varies with specific method conditions)[7][8] |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Azilsartan medoxomil was subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress. The drug was found to be susceptible to degradation under these conditions, and the method was able to successfully separate the degradation products from the parent drug.
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48%[4] |
| Base Hydrolysis | 0.05 N NaOH | 20 minutes | 20.51%[4] |
| Oxidative Degradation | 0.3% H₂O₂ | - | Significant Degradation Observed |
| Thermal Degradation | Dry Heat at 105°C | 6 hours | 28.17%[4] |
| Photolytic Degradation | Sunlight | 30 minutes | Significant Degradation Observed[4] |
| Neutral Hydrolysis | Water (pH 7.0) | 8 days | 11.48%[4] |
Experimental Protocols
Preparation of Mobile Phase
-
Potassium Dihydrogen Phosphate Buffer (0.05M, pH 4.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Sonicate for 10 minutes to degas the solution.
Preparation of Standard Stock Solution (100 µg/mL)
Accurately weigh 10 mg of Azilsartan medoxomil working standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and then make up the volume with the mobile phase.
Preparation of Working Standard Solutions (10-60 µg/mL)
From the standard stock solution, pipette out appropriate aliquots into a series of 10 mL volumetric flasks and make up the volume with the mobile phase to obtain concentrations ranging from 10 µg/mL to 60 µg/mL.
Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 40 mg of Azilsartan medoxomil and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 40 µg/mL).
Forced Degradation Study Protocol
-
Acid Hydrolysis: To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux for a specified period, cool, and neutralize with 0.1 N NaOH. Dilute with mobile phase to the desired concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.05 N NaOH. Reflux for a specified period, cool, and neutralize with 0.05 N HCl. Dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified period and then dilute with mobile phase.
-
Thermal Degradation: Keep the drug powder in a hot air oven at 105°C for a specified period. After exposure, weigh an appropriate amount, dissolve, and dilute with the mobile phase.
-
Photolytic Degradation: Expose the drug substance to sunlight for a specified period. Then, weigh an appropriate amount, dissolve, and dilute with the mobile phase.
Visualizations
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
Application Notes and Protocols for the Simultaneous Estimation of Azilsartan Kamedoxomil and Chlorthalidone by RP-HPLC
Introduction
Azilsartan (B1666440) medoxomil, an angiotensin II receptor blocker, and chlorthalidone (B1668885), a thiazide-like diuretic, are co-formulated for the treatment of hypertension.[1][2][3][4][5] The combination of these two drugs has been shown to be highly effective in lowering blood pressure.[2][4][6] To ensure the quality and efficacy of pharmaceutical formulations containing these active ingredients, a reliable and validated analytical method for their simultaneous estimation is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, accuracy, and precision.[7] This document provides a detailed protocol and application notes for the simultaneous determination of Azilsartan Kamedoxomil and Chlorthalidone in pharmaceutical dosage forms.
Experimental Protocols
This section details a validated RP-HPLC method for the simultaneous analysis of this compound and Chlorthalidone.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved under the following conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Thermo Scientific ODS Hypersil C18 (250 x 4.6 mm, 5µm)[1] |
| Mobile Phase | Acetonitrile (B52724) and Water (30:70 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Run Time | 7 minutes[1] |
2. Preparation of Solutions
-
Mobile Phase Preparation: Mix acetonitrile and deionized water in a 30:70 ratio, degas, and filter through a 0.45 µm membrane filter.[1]
-
Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of this compound and 10 mg of Chlorthalidone working standards into separate 10 mL volumetric flasks. Dissolve in a small amount of methanol (B129727) and make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL for each drug.
-
Working Standard Solution Preparation: From the standard stock solutions, prepare a mixed working standard solution containing appropriate concentrations of this compound and Chlorthalidone (e.g., 40 µg/mL of Azilsartan and 12.5 µg/mL of Chlorthalidone) by diluting with the mobile phase.[1]
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 40 mg of this compound and 12.5 mg of Chlorthalidone into a 100 mL volumetric flask.[7]
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drugs.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
-
3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8] Key validation parameters include:
-
System Suitability: System suitability parameters are evaluated to ensure the chromatographic system is working correctly. This includes parameters like tailing factor, theoretical plates, and resolution.
-
Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be close to 1.[1][7]
-
Accuracy: The accuracy of the method is assessed by recovery studies, where a known amount of standard drug is spiked into a pre-analyzed sample solution at different concentration levels (e.g., 50%, 100%, and 150%).[1] The percentage recovery is then calculated.
-
Precision: The precision of the method is determined by performing replicate analyses of the same sample. This is typically evaluated at two levels: intraday precision (repeatability) and interday precision (intermediate precision). The results are expressed as the percentage relative standard deviation (%RSD).[1][7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][7]
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and detection wavelength.[1]
Data Presentation
The following tables summarize the quantitative data from a validated RP-HPLC method for the simultaneous estimation of this compound and Chlorthalidone.
Table 1: Chromatographic Parameters
| Parameter | This compound | Chlorthalidone |
| Retention Time (min) | 1.61[1] | 4.12[1] |
| Tailing Factor | < 2 | < 2 |
| Theoretical Plates | > 2000 | > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | This compound | Chlorthalidone |
| Linearity Range (µg/mL) | 10 - 70[1] | 3 - 22[1] |
| Correlation Coefficient (r²) | 0.9997[1] | 0.9991[1] |
| LOD (µg/mL) | 0.010[1] | 0.016[1] |
| LOQ (µg/mL) | 0.032[1] | 0.048[1] |
| Intraday Precision (%RSD) | 0.20[1] | 0.34[1] |
| Interday Precision (%RSD) | 0.37[1] | 0.83[1] |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the simultaneous estimation of this compound and Chlorthalidone by RP-HPLC.
Caption: Experimental workflow for RP-HPLC analysis.
References
- 1. pjps.pk [pjps.pk]
- 2. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of azilsartan medoxomil with chlorthalidone in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azilsartan medoxomil/chlorthalidone: a new fixed-dose combination antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. Single-pill Combination Therapy of Azilsartan Medoxomil/Chlorthalidone for Treatment of Hypertension: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Stability-indicating RP-LC method for determination of azilsartan medoxomil and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC Method for Simultaneous Quantification of Azilsartan Medoxomil and Cilnidipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous quantification of two antihypertensive agents, Azilsartan medoxomil and Cilnidipine, in bulk and pharmaceutical formulations. The developed method is rapid, accurate, and precise, making it suitable for routine quality control analysis and stability studies.
Introduction
Azilsartan medoxomil is an angiotensin II receptor blocker, and Cilnidipine is a calcium channel blocker, a combination often prescribed for the management of hypertension.[1][2][3] The concurrent administration of these drugs necessitates a reliable analytical method for their simultaneous determination to ensure the quality and efficacy of the pharmaceutical products. This UPLC method provides a significant improvement in terms of speed and resolution over conventional HPLC methods.
Experimental
Instrumentation
An Agilent 1290 Infinity II LC System equipped with a photodiode array (PDA) detector was used for this analysis.[2] Data acquisition and processing were performed using Empower 2.0 software.[2]
Chemicals and Reagents
Reference standards of Azilsartan medoxomil (purity 99.54%) and Cilnidipine (purity 99.89%) were procured.[1] HPLC grade acetonitrile (B52724), triethylamine (B128534), and ortho-phosphoric acid were used to prepare the mobile phase.[1]
Chromatographic Conditions
A Waters X-Bridge C18 column (50 × 4.6 mm, 2.5 µm) was used for the chromatographic separation.[1] The mobile phase consisted of a 50:50 (v/v) mixture of acetonitrile and a 1% triethylamine buffer, with the pH adjusted to 2.5 using ortho-phosphoric acid.[1] The analysis was performed at a flow rate of 0.5 ml/minute with a total run time of 5 minutes.[1] The injection volume was 10 µl, and the detection wavelength was set to 273 nm.[1]
Protocols
Standard Solution Preparation
-
Stock Solutions (500 µg/ml): Accurately weigh 5 mg of Azilsartan medoxomil and 5 mg of Cilnidipine and transfer to separate 10 ml volumetric flasks.[1] Dissolve and dilute to volume with acetonitrile.[1]
-
Working Standard Solution (40 µg/ml of Azilsartan medoxomil and 10 µg/ml of Cilnidipine): Pipette 0.8 ml of the Azilsartan medoxomil stock solution and 0.2 ml of the Cilnidipine stock solution into a 10 ml volumetric flask and dilute to volume with acetonitrile.[1]
Sample Solution Preparation (from Tablet Formulation)
-
Weigh and powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 40 mg of Azilsartan medoxomil and 10 mg of Cilnidipine and transfer to a 100 ml volumetric flask.
-
Add approximately 70 ml of diluent (acetonitrile) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1 ml of the filtered solution into a 10 ml volumetric flask and dilute to volume with the diluent to obtain a final concentration of 40 µg/ml of Azilsartan medoxomil and 10 µg/ml of Cilnidipine.[1]
Results and Discussion
The developed UPLC method successfully separated Azilsartan medoxomil and Cilnidipine with good resolution and peak symmetry. The retention times were found to be approximately 1.354 minutes for Azilsartan medoxomil and 2.443 minutes for Cilnidipine.[1] The method was validated according to ICH guidelines, and the results are summarized in the table below.
Quantitative Data Summary
| Parameter | Azilsartan Medoxomil | Cilnidipine |
| Retention Time (min) | 1.354 | 2.443 |
| Linearity Range (µg/ml) | 20 - 100 | 5 - 25 |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| LOD (µg/ml) | 0.3 | 1.2 |
| LOQ (µg/ml) | 1 | 4 |
| Accuracy (% Recovery) | 99.54% - 100.2% | 99.89% - 100.5% |
| Precision (%RSD) | < 2% | < 2% |
Method Validation
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The method demonstrated excellent linearity over the concentration ranges of 20-100 µg/mL for Azilsartan medoxomil and 5-25 µg/mL for Cilnidipine, with a correlation coefficient (r²) of 0.999 for both analytes.[4]
-
Accuracy: The accuracy of the method was confirmed by recovery studies, with recovery values ranging from 99.54% to 100.5%.
-
Precision: The method was found to be precise, with the relative standard deviation (%RSD) for intra-day and inter-day precision being less than 2%.
-
LOD and LOQ: The limit of detection (LOD) was determined to be 0.3 µg/ml for Azilsartan medoxomil and 1.2 µg/ml for Cilnidipine.[1] The limit of quantification (LOQ) was 1 µg/ml for Azilsartan medoxomil and 4 µg/ml for Cilnidipine.[1]
Experimental Workflow
Caption: UPLC method workflow for Azilsartan medoxomil and Cilnidipine.
Conclusion
The developed UPLC method for the simultaneous quantification of Azilsartan medoxomil and Cilnidipine is simple, rapid, accurate, and precise. The short run time of 5 minutes allows for high-throughput analysis, making it an ideal method for routine quality control testing of these drugs in their combined pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, demonstrating its reliability and robustness.
References
Troubleshooting & Optimization
Troubleshooting Azilsartan Kamedoxomil synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Azilsartan Kamedoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can be formed. These can be broadly categorized as:
-
Process-related impurities: These are substances that are formed as by-products during the chemical reactions of the synthesis process. They can also arise from incomplete reactions, leaving starting materials or intermediates in the final product.[][2]
-
Degradation products: These impurities are formed by the degradation of this compound under various stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, and photolysis.[3]
-
Starting material and reagent-related impurities: Impurities present in the initial raw materials or reagents can be carried through the synthesis and appear in the final product.[]
Q2: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs) like this compound?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[2] The ICH Q3A guideline, for instance, specifies the reporting, identification, and qualification thresholds for impurities. It is crucial to develop and validate analytical methods to ensure that all potential impurities are adequately controlled within these limits.
Q3: How can I identify and characterize unknown impurities observed during my synthesis?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and characterization of unknown impurities. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating the impurity from the main compound and determining its molecular weight.[4] Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) and Infrared (IR) spectroscopy.[2][4]
Q4: What is the primary mechanism of action of Azilsartan, and could impurities affect its therapeutic efficacy?
A4: Azilsartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the angiotensin II type 1 (AT1) receptor.[][5] This blockade leads to vasodilation and a reduction in blood pressure.[] Impurities, depending on their structure, could potentially interact with the AT1 receptor or other biological targets, leading to altered efficacy, off-target effects, or toxicity. Therefore, controlling the impurity profile is critical for ensuring the safety and effectiveness of the drug.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: High levels of unreacted starting materials in the final product.
| Potential Root Cause | Suggested Corrective and Preventive Action (CAPA) |
| Incomplete reaction | - Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure completion. |
| Inefficient purification | - Improve the purification method. This may involve optimizing the solvent system for crystallization or chromatography.- Consider additional purification steps if necessary. |
Problem 2: Presence of specific known process-related impurities.
-
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
-
Plausible Cause: Incomplete cyclization of the nitrile group to the oxadiazole ring.
-
Troubleshooting: Ensure complete conversion during the cyclization step by optimizing the reaction conditions (e.g., temperature, catalyst).
-
-
1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid
-
Plausible Cause: This is a key intermediate. Its presence indicates an incomplete reaction in the subsequent steps.
-
Troubleshooting: Drive the reaction to completion by adjusting the stoichiometry of the reagents or increasing the reaction time.
-
Problem 3: Formation of degradation products during work-up or storage.
| Degradation Product Type | Plausible Cause | Mitigation Strategy |
| Hydrolytic impurities (e.g., Azilsartan acid) | Exposure to acidic or basic conditions, or prolonged contact with water.[3][6] | - Neutralize the reaction mixture promptly during work-up.- Use anhydrous solvents where possible.- Control the pH and temperature during processing and storage. |
| Oxidative impurities | Exposure to oxidizing agents or atmospheric oxygen. | - Use antioxidants if compatible with the process.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Photolytic impurities | Exposure to light, especially UV radiation. | - Protect the product and intermediates from light by using amber-colored glassware or by working in a dark environment. |
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for impurities in this compound, based on general pharmacopeial standards. Specific limits should be established based on qualification studies.
| Impurity | Typical Limit (as per ICH) |
| Any individual unknown impurity | ≤ 0.10% |
| Any individual known impurity | ≤ 0.15% |
| Total impurities | ≤ 1.0% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol provides a general method for the separation and quantification of process-related and degradation impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 35 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Procedure: Inject the blank (diluent), a standard solution of this compound, and the sample solution into the chromatograph. Identify and quantify the impurities based on their retention times and peak areas relative to the main peak.
Visualizations
Caption: Synthetic pathway of this compound.
References
Technical Support Center: Optimizing HPLC Analysis of Azilsartan Medoxomil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Azilsartan Kamedoxomil.
Frequently Asked Questions (FAQs)
1. What is a typical starting mobile phase for Azilsartan Medoxomil HPLC analysis?
A common starting point for developing an HPLC method for Azilsartan Medoxomil is a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A typical initial ratio is in the range of 60:40 to 70:30 (v/v) of the organic solvent and aqueous buffer. The aqueous phase is often acidified, for example, with 0.1% orthophosphoric acid or trifluoroacetic acid, to ensure good peak shape.[1][2][3][4]
2. How does the choice of organic solvent affect the analysis?
Acetonitrile (B52724) and methanol (B129727) are the most commonly used organic solvents. Acetonitrile generally provides better peak shape and lower UV cutoff compared to methanol. However, methanol can offer different selectivity, which might be advantageous for separating impurities. The choice between them often depends on the specific separation requirements and the other components in the sample matrix.
3. What is the importance of pH in the mobile phase?
The pH of the aqueous component of the mobile phase is a critical parameter in the analysis of Azilsartan Medoxomil. Azilsartan Medoxomil is a weakly acidic compound, and controlling the pH of the mobile phase can significantly impact its retention time, peak shape, and selectivity. A slightly acidic pH, typically between 2.5 and 4.0, is often used to suppress the ionization of the analyte, leading to better retention and symmetrical peaks on a C18 column.[5][6]
4. What are the common detectors and wavelengths used for Azilsartan Medoxomil analysis?
A UV detector is typically used for the analysis of Azilsartan Medoxomil. The detection wavelength is generally set between 248 nm and 254 nm, which corresponds to the UV absorbance maxima of the compound, ensuring high sensitivity.[6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Azilsartan Medoxomil, with a focus on mobile phase optimization.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH causing partial ionization of the analyte. | Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of Azilsartan Medoxomil. An acidic pH (e.g., 2.5-3.5) is generally recommended.[5][6] |
| Secondary interactions with the stationary phase. | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol (B1196071) groups on the column. | |
| Poor Resolution Between Azilsartan and Impurities/Degradants | Mobile phase composition is not optimal for separation. | Vary the ratio of the organic solvent to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. |
| The organic solvent does not provide the necessary selectivity. | Switch from acetonitrile to methanol or vice versa, or use a ternary mixture of water, acetonitrile, and methanol. | |
| Inadequate pH for differential ionization of components. | Perform a pH study of the mobile phase to find the optimal pH that maximizes the resolution between the peaks of interest. | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase before use is recommended. |
| Column temperature variations. | Use a column oven to maintain a constant and controlled temperature throughout the analysis. | |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. | |
| High Backpressure | Precipitation of buffer salts in the mobile phase. | Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. Filter the mobile phase through a 0.45 µm filter before use. |
| Clogged column frit or tubing. | If the pressure remains high after flushing the system, consider replacing the column inlet frit or checking for blockages in the tubing. |
Experimental Protocols
General HPLC Method for Azilsartan Medoxomil Analysis
This protocol provides a general starting point for the HPLC analysis of Azilsartan Medoxomil. Optimization will likely be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an organic solvent (Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.1% Orthophosphoric Acid in water). A typical starting ratio is 60:40 (Organic:Aqueous, v/v).[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25-30 °C
Mobile Phase Preparation (Example: 60:40 Acetonitrile:0.1% OPA)
-
Prepare the aqueous phase by adding 1 mL of orthophosphoric acid to 1 L of HPLC-grade water.
-
Filter the aqueous phase through a 0.45 µm membrane filter.
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of the prepared aqueous phase.
-
Mix the two solutions thoroughly.
-
Degas the final mobile phase using sonication or helium sparging before use.
Sample Preparation:
-
Accurately weigh a suitable amount of Azilsartan Medoxomil standard or sample.
-
Dissolve the material in a suitable solvent, typically the mobile phase or a mixture of acetonitrile and water.
-
Dilute the solution to the desired concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Reported Mobile Phase Compositions for Azilsartan Medoxomil HPLC Analysis
| Organic Solvent | Aqueous Phase | Ratio (Organic:Aqueous) | pH | Reference |
| Acetonitrile | Deionized Water | 30:70 | Not Specified | [9] |
| Acetonitrile | Water | 90:10 | Not Specified | [5] |
| Methanol | 0.1% Orthophosphoric Acid | 70:30 | 3.2 | [1] |
| Acetonitrile | Acetate Buffer | 20:80 | 6.0 | [7] |
| Acetonitrile | Potassium Dihydrogen Phosphate Buffer | 40:60 | 4.0 | [6] |
| Methanol | Acetonitrile | 90:10 | Not Specified | [10] |
| Methanol | 10mM Ammonium Acetate Buffer | 40:60 | 4.5 | [8] |
| Acetonitrile | Phosphate Buffer | 25:75 | 5.2 | [11] |
| Acetonitrile | 0.1% Trifluoroacetic Acid in Water | 40:60 | Not Specified | [2][3] |
| Acetonitrile | 0.2% Trifluoroacetic Acid in Water | 62:38 | 3.0 | [4] |
Visualizations
Caption: Workflow for HPLC Method Development and Mobile Phase Optimization.
References
- 1. ijper.org [ijper.org]
- 2. biomedres.info [biomedres.info]
- 3. alliedacademies.org [alliedacademies.org]
- 4. iajps.com [iajps.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. jetir.org [jetir.org]
- 9. pjps.pk [pjps.pk]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijrar.org [ijrar.org]
Technical Support Center: Azilsartan Kamedoxomil Chromatography
This technical support center provides troubleshooting guidance for common peak tailing issues encountered during the chromatographic analysis of Azilsartan Kamedoxomil.
Troubleshooting Guide: Peak Tailing Issues
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for this compound, where the peak asymmetry factor (As) is greater than 1.2, is a common issue in reversed-phase HPLC.[1][2] This phenomenon can compromise the accuracy and reproducibility of quantification.[3][4] The primary causes often revolve around secondary interactions between the analyte and the stationary phase, as well as suboptimal analytical conditions.
A logical approach to troubleshooting this issue is outlined in the workflow below.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for basic compounds like this compound?
The most common cause is the interaction between the basic functional groups of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][3] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[1]
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor. For basic compounds, operating at a low pH (e.g., pH < 3) suppresses the ionization of silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[5] Several developed methods for this compound utilize a mobile phase pH between 3.0 and 3.5.[6][7] However, if the pH is too close to the analyte's pKa, it can lead to uneven ionization and asymmetrical peaks.[3]
Q3: Can the chromatography column itself be the source of the problem?
Yes. Several column-related issues can lead to peak tailing:
-
Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases (high pH) or at high temperatures, leading to a loss of stationary phase and exposure of more active silanol sites.
-
Column Contamination: Accumulation of strongly retained impurities from the sample matrix at the column inlet can disrupt the chromatography process.[4]
-
Column Voids: The formation of a void or gap at the column inlet can cause peak distortion.[2] Using a guard column can help protect the analytical column.[8]
-
Inappropriate Column Chemistry: Using a column that is not well end-capped will result in a higher number of free silanol groups, increasing the likelihood of tailing for basic analytes.[1]
Q4: What role does the sample preparation and injection play in peak tailing?
-
Sample Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to tailing.[4][8]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[4][9] It is always recommended to dissolve the sample in the mobile phase itself whenever possible.
Q5: What are "extra-column effects" and can they cause peak tailing?
Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself. This can be caused by:
-
Excessively long or wide-bore connecting tubing between the injector, column, and detector.[3][4]
-
Poorly made connections or fittings that create dead volume.[9] Minimizing tubing length and using narrow internal diameter tubing (e.g., 0.005") can help reduce these effects.[3]
Experimental Protocols and Data
Below are examples of experimental conditions used in published methods for the analysis of this compound, which are designed to achieve good peak symmetry.
Experimental Protocol Example:
A common approach for analyzing this compound involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A standard experimental setup would include:
-
System Preparation: An HPLC system equipped with a UV detector, pump, and autosampler.
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The aqueous phase is typically adjusted to a low pH (e.g., 3.0) with an acid like ortho-phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.[6]
-
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., methanol) and then diluting to the desired concentration with the mobile phase.[6][7]
-
Chromatographic Conditions: The column is equilibrated with the mobile phase until a stable baseline is achieved. A typical injection volume is 20 µL.[7]
-
Detection: The eluent is monitored at a wavelength where this compound has maximum absorbance, typically around 248-250 nm.[6][10]
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Crestpak C18 (250x4.6mm, 5µm)[6] | Inertsil C18 (250x4.5mm, 5µm)[7] | Hypurity C18 (50x4.6mm, 5µm)[11] | YMC-Pack pro C18 (150x4.6mm, 3µm)[12] |
| Mobile Phase | 10mM Ammonium acetate buffer : Methanol (60:40 v/v)[6] | Buffer : Methanol and water[7] | Buffer : Acetonitrile : Methanol (55:25:20 v/v/v)[11] | Gradient elution with Potassium dihydrogen orthophosphate and 1-octane sulfonic acid sodium salt buffer[13] |
| pH | 3.0[6] | 3.5[7] | 3.2 (adjusted with ortho phosphoric acid)[11] | 2.5 (adjusted with dilute OPA)[13] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7] | 0.8 mL/min[11] | Not Specified |
| Detection λ | 248 nm[6] | 240 nm[7] | 249 nm[11] | 220 nm[12] |
| Tailing Factor | Not Specified | < 2[14] | < 2[13] | < 1.5[13] |
This data illustrates that successful methods for this compound consistently use a low pH mobile phase to control peak shape, a key strategy in mitigating tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jetir.org [jetir.org]
- 7. ijariit.com [ijariit.com]
- 8. mastelf.com [mastelf.com]
- 9. support.waters.com [support.waters.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. ijbpas.com [ijbpas.com]
- 12. [PDF] A Rapid Novel HPLC Method for Estimation of Eight Related Compounds in this compound and Identification of Degradation Compounds by Using LC-MS. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ijper.org [ijper.org]
Technical Support Center: Forced Degradation Studies of Azilsartan Medoxomil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Azilsartan (B1666440) Medoxomil.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does Azilsartan Medoxomil typically degrade?
A1: Azilsartan Medoxomil is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[1] It has been reported to be relatively stable under thermal stress.
Q2: What are the major degradation products (DPs) of Azilsartan Medoxomil?
A2: Several degradation products have been identified. Key DPs include:
-
DP 1 (Azilsartan): Formed via hydrolysis of the medoxomil ester group. This is a common degradant under acidic, basic, and neutral conditions.[1][2]
-
DP 2 (decarboxylated Azilsartan): Results from the loss of the carboxylic acid group.[3]
-
DP 3 (de-ethylated Azilsartan): Involves the removal of the ethyl group from the ethoxy side chain.[3]
-
DP 4 (2-ethoxy-3H-benzo-imidazole-4-carboxylic acid): A known process-related impurity that can also form during degradation.[3]
Q3: What analytical techniques are most suitable for separating and identifying Azilsartan Medoxomil and its DPs?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for separating Azilsartan Medoxomil from its degradation products.[1][4][5][6] For structural elucidation and identification of the DPs, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[1][2][3]
Q4: What is a typical range for degradation to aim for in forced degradation studies?
A4: According to ICH guidelines, the goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] This extent of degradation is generally sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary degradation products that might complicate the analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Azilsartan Medoxomil and a degradation product peak in HPLC. | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Suboptimal flow rate. | 1. Adjust mobile phase: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the buffer can also significantly impact the retention and resolution of ionizable compounds. 2. Select a different column: If using a standard C18 column, consider a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for higher efficiency. 3. Optimize flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time. |
| No degradation or very low degradation observed under stress conditions. | 1. Stress conditions are too mild (concentration of stressor, temperature, or duration). 2. The drug is highly stable under the applied conditions. | 1. Intensify stress conditions: Increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature. For photolytic stress, increase the exposure time or intensity of the light source. 2. Confirm drug stability: If significant degradation is still not observed, it may indicate the inherent stability of Azilsartan Medoxomil under those specific conditions. Document these findings as part of the stability profile. |
| Excessive degradation (>20%) leading to multiple, poorly resolved peaks. | 1. Stress conditions are too harsh. | 1. Reduce the intensity of stress: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a controlled degradation. |
| Baseline drift or noise in the chromatogram. | 1. Contaminated mobile phase or column. 2. Detector lamp issue. 3. Inconsistent mobile phase mixing. | 1. Prepare fresh mobile phase: Filter all solvents before use. Flush the column with a strong solvent to remove any contaminants. 2. Check detector performance: Ensure the detector lamp has sufficient energy. 3. Degas mobile phase: Properly degas the mobile phase to prevent air bubbles from entering the system. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Use a column oven: Maintain a constant column temperature to ensure reproducible retention times. 2. Ensure consistent mobile phase preparation: Use a precise method for preparing the mobile phase to avoid variations between batches. 3. Monitor column performance: If retention times consistently shift, the column may need to be replaced. |
Quantitative Data Summary
The following tables summarize the percentage of degradation of Azilsartan Medoxomil observed under various stress conditions as reported in the literature.
Table 1: Degradation under Hydrolytic Conditions
| Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 N HCl | 5 days | Room Temp | 22.48% | [8] |
| 0.05 N NaOH | 20 min | Room Temp | 20.51% | [8] |
| Neutral (Water) | 8 days | Room Temp | 11.48% | [8] |
| 3N HCl | 24 hours | 60°C | - | [9] |
| 3N NaOH | 24 hours | 60°C | - | [9] |
Table 2: Degradation under Oxidative Conditions
| Condition | Duration | Temperature | % Degradation | Reference |
| 0.3% H₂O₂ | 2 hours | Room Temp | 26.04% | [8] |
| 10% H₂O₂ | 24 hours | 60°C | 9.9% | [10] |
Table 3: Degradation under Thermal and Photolytic Conditions
| Condition | Duration | Temperature | % Degradation | Reference |
| Dry Heat | 6 hours | 105°C | 28.17% | [11] |
| Sunlight | 30 min | - | - | [8] |
Experimental Protocols
Forced Degradation Study Protocol
A general protocol for conducting forced degradation studies on Azilsartan Medoxomil is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of Azilsartan Medoxomil in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature for 5 days.[8]
-
Alkaline Hydrolysis: To another portion of the stock solution, add an equal volume of 0.05 N NaOH. Keep the solution at room temperature for 20 minutes.[8]
-
Neutral Hydrolysis: Mix a portion of the stock solution with an equal volume of water and keep it at room temperature for 8 days.[8]
-
Oxidative Degradation: Treat a portion of the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature for 2 hours.[4]
-
Thermal Degradation: Expose the solid drug powder to dry heat at 105°C for 6 hours.[11]
-
Photolytic Degradation: Expose the solid drug powder to sunlight for 30 minutes.[8]
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
The following is a representative stability-indicating HPLC method for the analysis of Azilsartan Medoxomil and its degradation products:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 4.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Proposed Degradation Pathway of Azilsartan Medoxomil
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. rsisinternational.org [rsisinternational.org]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Azilsartan Kamedoxomil Analytical Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azilsartan (B1666440) Kamedoxomil. The focus is on overcoming solubility challenges encountered during the preparation of solutions for analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Azilsartan Kamedoxomil?
A1: this compound is a white to nearly white crystalline powder.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3][4] Its solubility is highly dependent on the solvent used. It is practically insoluble in water, but freely soluble in solvents like methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2][5]
Q2: Which organic solvents are recommended for preparing stock solutions for HPLC analysis?
A2: For HPLC analysis, methanol and acetonitrile (B52724) are commonly used to prepare standard stock solutions.[6][7] Methanol is often preferred as this compound is freely soluble in it.[2][5][7] Acetonitrile can also be used, although the compound is described as only slightly soluble in it, it is sufficient for creating analytical concentrations.[1][6]
Q3: My this compound is not dissolving in the HPLC mobile phase. What should I do?
A3: It is not recommended to dissolve this compound directly in a highly aqueous mobile phase due to its poor water solubility.[1][2] The best practice is to first prepare a concentrated stock solution in a suitable organic solvent like methanol or DMSO, and then dilute it to the final working concentration with your mobile phase or a diluent that is miscible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile).[8]
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, sonication is a commonly used and effective technique to aid in the dissolution of this compound in a suitable solvent. Several analytical procedures mention sonicating the solution for 10-15 minutes to ensure the drug is completely dissolved.[2][5][9]
Q5: How does temperature affect the solubility of this compound's active moiety, azilsartan?
A5: The solubility of azilsartan, the active form of the prodrug, increases with rising temperature in common organic solvents such as methanol, ethanol, and acetonitrile.[10][11][12] This suggests that gentle warming could potentially aid in the dissolution of this compound, but care must be taken to avoid degradation, especially during thermal stress.[13]
Solubility Data Summary
The following tables summarize the solubility of this compound and its active moiety, azilsartan, in various solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Water | Practically Insoluble[1][2][5] |
| Methanol | Freely Soluble[1][2][5] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble[1][5] |
| Dimethylformamide (DMF) | Freely Soluble[1][5] |
| Acetic Acid | Soluble[1][5] |
| Acetone | Slightly Soluble[1][5] |
| Acetonitrile | Slightly Soluble[1][5] |
| Tetrahydrofuran (THF) | Very Slightly Soluble[1][5] |
| 1-Octanol | Very Slightly Soluble[1][5] |
Table 2: Quantitative Solubility of Azilsartan (Active Moiety) in Organic Solvents
| Solvent | Solubility Order Ranking |
| Ethanol | 1 (Highest)[10][11] |
| Tetrahydrofuran | 2[10][11] |
| Methanol | 3[10][11] |
| n-Propanol | 4[10][11] |
| Isopropanol | 5[10][11] |
| Acetonitrile | 6 (Lowest)[10][11] |
Note: Data for azilsartan from a study conducted between 293.15 K and 333.15 K.[10]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Cloudy solution or visible particles after adding solvent. | Incomplete Dissolution: The solvent may be inappropriate or the concentration too high. This compound is poorly soluble in aqueous solutions.[2] | 1. Ensure you are using an appropriate organic solvent like methanol or DMSO.[1][5] 2. Apply sonication for 15-20 minutes to facilitate dissolution.[2] 3. If particles persist, consider gentle warming. However, be cautious of potential degradation. |
| Precipitation occurs when diluting a stock solution with mobile phase or buffer. | Solvent Miscibility/Polarity Issue: The final solvent mixture is too polar (high aqueous content) for this compound to remain in solution. | 1. Prepare the working standard by diluting the stock solution with a diluent that mimics the mobile phase's organic content (e.g., Acetonitrile:Water 50:50 v/v).[8] 2. Decrease the concentration of the working standard. 3. Prepare the stock solution in the organic component of your mobile phase (e.g., 100% Acetonitrile) before diluting. |
| Inconsistent peak areas in HPLC analysis. | Incomplete Initial Dissolution: The initial stock solution was not fully dissolved, leading to inaccurate dilutions. | 1. Visually inspect the stock solution against a light source to ensure no undissolved particles are present before making dilutions. 2. Follow a robust dissolution protocol: Add solvent, vortex, sonicate for 15 minutes, and allow it to return to room temperature before filling to the final volume.[2] |
| Low assay or recovery results. | Adsorption to Surfaces: The compound may adsorb onto glassware or filter membranes, especially from solutions with high aqueous content. Degradation: The compound may be degrading due to harsh conditions (e.g., extreme pH, excessive heat).[8] | 1. Consider using polypropylene (B1209903) volumetric ware instead of glass. 2. Ensure any filters used for sample preparation are compatible (e.g., Nylon) and have low drug-binding properties.[6] 3. Prepare solutions fresh and protect them from light and extreme temperatures.[13] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard for HPLC Analysis
This protocol is a general guideline based on common practices in validated HPLC methods.[2][6]
-
Preparation of Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer the powder into a 25 mL volumetric flask.
-
Add approximately 15 mL of HPLC-grade methanol.
-
Vortex for 30 seconds, then place the flask in an ultrasonic bath for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 25 mL with methanol and mix thoroughly.
-
-
Preparation of Working Standard Solution (e.g., 20 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase or a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water).[8]
-
Mix thoroughly before injection into the HPLC system.
-
Protocol 2: Preparation of this compound Solution for UV-Vis Spectroscopy
This protocol is adapted from a method for determining the maximum absorption wavelength (λmax).[14]
-
Initial Dissolution:
-
Accurately weigh 10 mg of this compound.
-
Place it in a 100 mL volumetric flask.
-
Add 5 mL of methanol and swirl gently to dissolve the powder completely. Sonication can be used if necessary.
-
-
Preparation of Stock Solution (100 µg/mL):
-
Once the solid is fully dissolved in methanol, dilute the solution to the 100 mL mark with 0.1N Hydrochloric Acid (HCl). Mix well.
-
-
Preparation of Working Solution (10 µg/mL):
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Solvents and their effectiveness for dissolving this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scifiniti.com [scifiniti.com]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. ijbpas.com [ijbpas.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pjps.pk [pjps.pk]
- 14. pkheartjournal.com [pkheartjournal.com]
Technical Support Center: Azilsartan Kamedoxomil Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Azilsartan Kamedoxomil degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.[1] Thermal degradation has also been observed.[1][2] The ester and oxadiazole moieties are particularly labile.
Q2: What are the common degradation products of this compound?
A2: Several degradation products (DPs) have been identified in forced degradation studies. The most frequently reported include Azilsartan (the active metabolite), decarboxylated Azilsartan, and products resulting from the hydrolysis of the medoxomil ester and the opening of the oxadiazole ring.[3] A common degradation product, referred to as DP 4, has been observed under all degradation conditions in some studies.[4]
Q3: I am not seeing any degradation under my stress conditions. What could be the problem?
A3: There are several potential reasons for this:
-
Insufficient Stress: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the experiment may not be sufficient to induce degradation.
-
Inappropriate Solvent: The choice of solvent can influence the degradation rate. Ensure you are using a solvent in which this compound is soluble and that does not interfere with the degradation process.
-
Analytical Method Not Stability-Indicating: Your analytical method, particularly the HPLC or UPLC method, may not be capable of separating the degradation products from the parent drug. Method optimization may be required.
Q4: My mass balance in the forced degradation study is not close to 100%. What should I do?
A4: A poor mass balance can be attributed to several factors:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector.
-
Precipitation of Degradants: Degradation products may be insoluble in the sample solution and precipitate out.
-
Co-elution of Impurities: The degradation products may be co-eluting with the parent drug or other impurities, leading to inaccurate quantification.
-
Inappropriate Wavelength Selection: The selected UV detection wavelength may not be optimal for detecting all degradation products.
To troubleshoot this, consider using a mass spectrometer (LC-MS) for detection, which can identify non-UV active compounds. Also, re-evaluate your chromatographic method for optimal separation.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and its Degradation Products in HPLC/UPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Use a C18 column, as it has been shown to be effective for separating this compound and its impurities.[5] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. A gradient elution with a mixture of an acidic buffer (e.g., 0.02% trifluoroacetic acid or 20mM ammonium (B1175870) formate (B1220265) pH 3.0) and an organic solvent like acetonitrile (B52724) is commonly used.[3] |
| Incorrect Flow Rate or Temperature | Adjust the flow rate and column temperature to improve peak shape and resolution. |
| Inadequate Method Development | Employ a Quality by Design (QbD) approach to systematically optimize the chromatographic conditions.[6][7] |
Issue 2: Inconsistent Degradation Profile in Hydrolytic Stress Studies
| Potential Cause | Troubleshooting Step |
| Inaccurate pH of the Stress Solution | Ensure the accurate preparation and pH measurement of your acidic and basic solutions (e.g., 0.1 N HCl, 0.05 N NaOH).[2] |
| Temperature Fluctuation | Maintain a constant and controlled temperature throughout the experiment using a calibrated water bath or oven. |
| Inconsistent Reaction Time | Use a timer to ensure consistent exposure to the stress condition across all samples. |
| Neutralization Step Variation | If applicable, ensure the neutralization step after stress application is consistent and does not introduce variability. |
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | Ambient | 22.48% | [2] |
| Base Hydrolysis | 0.05 N NaOH | 20 min | Ambient | 20.51% | [2] |
| Neutral Hydrolysis | Water | 8 days | Ambient | 11.48% | [2] |
| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | Ambient | Not specified | [2] |
| Thermal Degradation | Dry Heat | 48 hours | 70°C | Not specified | [8] |
| Photolytic Degradation | Sunlight | 30 min | Ambient | Not specified | [2] |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 5 days).
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.05 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 20 minutes).
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.05 N HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of purified water.
-
Keep the solution at room temperature or an elevated temperature for a specified period (e.g., up to 8 days).
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours).
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Protocol 3: Forced Degradation by Heat (Thermal Degradation)
-
Sample Preparation: Place the solid this compound powder in a petri dish.
-
Thermal Stress:
-
Expose the sample to a temperature of 70°C in a hot air oven for 48 hours.[8]
-
After the specified time, cool the sample to room temperature.
-
Dissolve a known amount of the stressed sample in a suitable solvent and dilute to a final concentration for analysis.
-
Protocol 4: Forced Degradation by Light (Photolytic Degradation)
-
Sample Preparation: Place the solid this compound powder in a transparent container.
-
Photolytic Stress:
-
Expose the sample to direct sunlight for a specified period (e.g., 30 minutes).[2]
-
Alternatively, expose the sample to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, dissolve a known amount of the stressed sample in a suitable solvent and dilute for analysis.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways of this compound under various stress conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. pharmainfo.in [pharmainfo.in]
Method robustness testing for Azilsartan Kamedoxomil analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robustness testing of analytical methods for Azilsartan Kamedoxomil. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical parameters to vary during robustness testing of an HPLC method for this compound?
A1: During robustness testing, deliberate minor variations are introduced to the HPLC method to assess its reliability. For this compound analysis, common parameters to alter include the flow rate of the mobile phase (e.g., ±0.2 mL/min), the composition of the mobile phase (e.g., ±5% variation in the organic phase), the detection wavelength (e.g., ±2 nm), and the pH of the buffer in the mobile phase (e.g., ±0.1).[1][2][3] The column oven temperature may also be varied (e.g., ±5°C).[3]
Q2: What are the acceptance criteria for robustness testing?
A2: The primary acceptance criterion for robustness testing is that the small, deliberate changes in method parameters do not significantly impact the analytical results. This is often evaluated by ensuring the Relative Standard Deviation (%RSD) of the peak areas remains below 2%.[1] System suitability parameters such as theoretical plates, tailing factor, and resolution between peaks should also remain within acceptable limits.[1]
Q3: Under what conditions is this compound susceptible to degradation?
A3: Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[4][5] It has also been found to be susceptible to hydrolysis in water and degradation when exposed to 75% relative humidity.[6][7] The drug shows minor degradation under photolytic and thermal conditions.
Q4: What is a typical mobile phase composition for the analysis of this compound by RP-HPLC?
A4: A common mobile phase for the RP-HPLC analysis of this compound consists of a mixture of an acidic buffer and an organic solvent. For example, a mixture of acetate (B1210297) buffer (pH 6.0) and acetonitrile (B52724) in an 80:20 (v/v) ratio has been used.[1] Another example is a mobile phase comprising of potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 4.0) and acetonitrile in a 60:40 ratio.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Ensure the mobile phase pH is properly adjusted and buffered. For this compound, a slightly acidic pH is often used.[8] |
| Column degradation. | Use a guard column and ensure proper sample preparation to prolong column life. If degradation is suspected, replace the column. | |
| Shifting Retention Times | Fluctuation in mobile phase composition. | Prepare the mobile phase accurately and ensure it is well-mixed. Use a gradient proportioning valve if available for better consistency. |
| Inconsistent column temperature. | Use a column oven to maintain a stable temperature throughout the analysis.[3] | |
| Loss of Resolution | Change in mobile phase strength. | Verify the correct composition and preparation of the mobile phase. A small change in the organic-to-aqueous ratio can significantly affect resolution.[1] |
| Column aging. | Replace the column with a new one of the same type. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and reagents. Filter all solutions before use. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent between samples. | |
| Inconsistent Peak Areas | Injection volume variability. | Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. |
| Incomplete sample dissolution. | Verify the sample preparation procedure, ensuring the drug is fully dissolved in the diluent. Sonication may be required.[9] |
Experimental Protocols
Robustness Testing Protocol for an RP-HPLC Method
This protocol outlines a typical procedure for assessing the robustness of an analytical method for this compound.
-
Standard Preparation: Prepare a standard working solution of this compound at a concentration of 20 µg/mL in a suitable diluent (e.g., a mixture of the mobile phase components).[1]
-
Baseline Analysis: Analyze the standard solution using the nominal (optimized) chromatographic conditions.
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic parameters, one at a time. Examples of variations include:
-
Flow Rate: Analyze the standard solution at flow rates of 0.8 mL/min and 1.2 mL/min (assuming a nominal flow rate of 1.0 mL/min).[1]
-
Mobile Phase Composition: If the mobile phase is a 60:40 mixture of buffer and acetonitrile, analyze the standard solution with 58:42 and 62:38 compositions.[1]
-
Detection Wavelength: Analyze the standard at wavelengths of 246 nm and 250 nm (assuming a nominal wavelength of 248 nm).[1]
-
-
Data Analysis: For each condition, inject the standard solution in replicate (n=3 or more). Calculate the mean peak area, retention time, and system suitability parameters.
-
Evaluation: Compare the results from the varied conditions to the baseline analysis. The method is considered robust if the %RSD for the peak areas remains below 2% and system suitability parameters are within the predefined limits.[1]
Forced Degradation Study Protocol
This protocol describes a typical procedure for conducting forced degradation studies on this compound.
-
Sample Preparation: Prepare stock solutions of this compound.
-
Stress Conditions: Subject the drug substance to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of the stock solution to 3 mL of 0.1 N HCl and heat in a sonicator bath at 60°C for 30 minutes. Neutralize the solution with 0.1 N NaOH.[2]
-
Alkaline Hydrolysis: Add 1 mL of the stock solution to 3 mL of 0.1 N NaOH and heat in a sonicator bath at 60°C for 30 minutes. Neutralize the solution with 0.1 N HCl.[2]
-
Oxidative Degradation: Treat the drug solution with an appropriate concentration of hydrogen peroxide.
-
Thermal Degradation: Keep the standard drug solution in a petri dish in an oven at 105°C for three hours.[2]
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
-
Evaluation: Assess the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Data Presentation
Table 1: Summary of Robustness Testing Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria (%RSD of Peak Area) | Reference |
| Flow Rate | ± 0.2 mL/min | < 2.0 | [1] |
| Mobile Phase Composition | ± 5% | < 2.0 | [1] |
| Detection Wavelength | ± 2 nm | < 2.0 | [2] |
| pH of Mobile Phase | ± 0.1 | < 2.0 | [3] |
| Column Oven Temperature | ± 5°C | < 2.0 | [3] |
Table 2: Example of Linearity Data for this compound Analysis
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| 10 | 125436 | 0.8 |
| 20 | 251023 | 0.5 |
| 30 | 376589 | 0.6 |
| 40 | 502145 | 0.4 |
| 50 | 627801 | 0.7 |
| Correlation Coefficient (r²) | 0.999 | |
| Note: This is example data based on typical linearity ranges found in the literature.[1][5] |
Visualizations
Caption: Workflow for HPLC Method Robustness Testing.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. pjps.pk [pjps.pk]
- 3. ajprd.com [ajprd.com]
- 4. Forced Degradation Studies by HPTLC-MS Method for Estimation of this compound in Pharmaceutical Dosage Form [bostonsciencepublishing.us]
- 5. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Rapid Novel HPLC Method for Estimation of Eight Related Compounds in this compound and Identification of Degradation Compounds by Using LC-MS. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. rjptonline.org [rjptonline.org]
- 9. alliedacademies.org [alliedacademies.org]
Technical Support Center: Bioanalysis of Azilsartan Kamedoxomil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the bioanalysis of Azilsartan (B1666440) Kamedoxomil, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how can it affect the bioanalysis of Azilsartan Kamedoxomil?
A1: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of bioanalytical methods like LC-MS/MS.[1][2] In the bioanalysis of this compound, endogenous components of biological samples, such as phospholipids, salts, and proteins, can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, potentially leading to erroneous results.[3][4]
Q2: What are the primary causes of matrix effects in plasma-based this compound assays?
A2: The primary causes of matrix effects are endogenous substances from the biological matrix that co-elute with this compound and its internal standard.[3] Common interfering substances in plasma include phospholipids, which are known to cause significant ion suppression in electrospray ionization (ESI).[5] Other potential sources of interference include salts, proteins, and metabolites from the plasma, as well as exogenous substances like anticoagulants and dosing vehicles.[3][4]
Q3: How can I quantitatively assess the matrix effect in my this compound bioanalytical method?
A3: The "post-extraction spiking" method is considered the gold standard for the quantitative assessment of matrix effects.[4] This involves calculating the Matrix Factor (MF). The methodology consists of preparing three sets of samples:
-
Set A (Neat Solution): The analyte and internal standard (IS) are spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is processed through the entire extraction procedure, and the analyte and IS are spiked into the final, extracted matrix.
-
Set C (Pre-Spiked Matrix for Recovery): The analyte and IS are spiked into the blank biological matrix before the extraction procedure.
The Matrix Factor is then calculated as follows: MF = (Peak Response in Set B) / (Peak Response in Set A) [1]
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Q4: What is the role of an internal standard (IS) in mitigating the matrix effect?
A4: A suitable internal standard is crucial for compensating for the matrix effect.[4] Ideally, the IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement.[6] Stable isotope-labeled (SIL) internal standards are considered the best option as they have nearly identical physicochemical properties and chromatographic behavior to the analyte.[7] If a SIL-IS is not available, a structural analog with similar properties can be used. For this compound, Telmisartan has been successfully used as an internal standard.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Ion Suppression/Enhancement Observed | Co-eluting endogenous components from the matrix (e.g., phospholipids).[5] | 1. Optimize Sample Preparation: Switch to a more rigorous sample clean-up method. For instance, if using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering substances.[5][6] 2. Chromatographic Separation: Modify the HPLC/UPLC method to improve the separation of this compound from matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[2] 3. Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[9] |
| High Variability in Matrix Factor Across Different Plasma Lots | Inconsistent levels of interfering components in plasma from different subjects.[1] | 1. Evaluate Multiple Lots: During method validation, assess the matrix effect using at least six different lots of blank matrix to ensure the method is robust.[3] 2. Improve Sample Clean-up: A more effective sample preparation method can reduce the impact of lot-to-lot variability.[10] |
| Poor Recovery of this compound | Inefficient extraction from the biological matrix. | 1. Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH adjustments.[6] For SPE, test different sorbents and elution solvents. 2. Internal Standard: Ensure the internal standard has a similar recovery to the analyte. |
| Internal Standard Does Not Track the Analyte's Matrix Effect | The IS and analyte are affected differently by the matrix components.[1] | 1. Verify Co-elution: Ensure the analyte and IS have very close or identical retention times.[1] 2. Select a More Suitable IS: A stable isotope-labeled internal standard is the preferred choice.[6] If unavailable, select a structural analog with closer physicochemical properties to this compound. |
Experimental Protocols
Sample Preparation Methodologies for this compound
The following table summarizes different sample preparation techniques that have been employed for the bioanalysis of Azilsartan and its prodrug, demonstrating varying levels of recovery and matrix effect mitigation.
| Method | Procedure | Analyte Recovery | Matrix Effect Observation | Reference |
| Solid-Phase Extraction (SPE) | Plasma samples spiked with Azilsartan Medoxomil Potassium and Telmisartan (IS) were extracted using SPE. | 93.7% | Not explicitly quantified, but the method was successfully validated, suggesting minimal impact. | [8] |
| Liquid-Liquid Extraction (LLE) | Azilsartan and Chlorthalidone (B1668885) were extracted from plasma using an LLE technique. | Approximately 80% | No matrix effect was observed. | [11] |
| Solid-Phase Extraction (SPE) | Human plasma containing Azilsartan medoxomil, Azilsartan, and its metabolites was extracted using SPE. | Not specified | The method was validated according to regulatory guidelines, indicating that any matrix effect was managed. | [12][13] |
Quantitative Data Summary
| Parameter | Azilsartan Medoxomil (or Azilsartan) | Internal Standard | Methodology | Source |
| Linearity Range | 0.1–1.5 µg/mL | Telmisartan | HPLC-UV | [8] |
| Linearity Range | 1-4000 ng/mL | Not specified | LC-MS/MS | [11] |
| Linearity Range | 1-2500 ng/mL | Structural Analogues | LC-MS/MS | [12] |
| Intra-day Precision (%RSD) | 3.07–13.0% | Telmisartan | HPLC-UV | [8] |
| Inter-day Precision (%RSD) | 0.04–13.8% | Telmisartan | HPLC-UV | [8] |
| Intra-day Accuracy | 90–102.5% | Telmisartan | HPLC-UV | [8] |
| Inter-day Accuracy | 93–109% | Telmisartan | HPLC-UV | [8] |
Visualized Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during the bioanalysis of this compound.
Caption: Troubleshooting workflow for matrix effect in this compound bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 9. youtube.com [youtube.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Azilsartan Kamedoxomil HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Azilsartan Kamedoxomil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is characterized as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating it has low solubility and low permeability.[1][2] It is practically insoluble in water but is freely soluble in methanol (B129727).[3][4][5] Its solubility is also limited in various pH buffers.
Q2: What is a common diluent for preparing this compound standard and sample solutions for HPLC analysis?
A mixture of an organic solvent and an aqueous buffer is typically used. Common combinations include acetonitrile (B52724) and water, or methanol and water, often with a buffer like phosphate (B84403) or ammonium (B1175870) acetate (B1210297).[6][7][8] The exact ratio can vary depending on the specific HPLC method. For instance, a diluent of water and acetonitrile in a 40:60 v/v ratio has been reported.[6] Another common diluent is a 50:50 v/v mixture of phosphate buffer (pH 6.8) and acetonitrile.[6]
Q3: How stable is this compound under stress conditions?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[9][10][11] It is particularly sensitive to alkaline conditions.[5] Some degradation is also observed under thermal and photolytic stress.[9][11] Therefore, it is crucial to control these factors during sample preparation and storage.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can arise from several factors related to sample preparation and the interaction of the analyte with the HPLC system.
-
Inappropriate Diluent: The sample diluent should be of similar or weaker solvent strength than the mobile phase. If the diluent is too strong, it can cause peak distortion.
-
Solution: Try preparing your sample in the initial mobile phase composition or a weaker solvent mixture.
-
-
pH of the Diluent: The pH of the sample solution can affect the ionization state of this compound, leading to peak tailing.
-
Solution: Ensure the pH of your diluent is appropriate for the mobile phase and column chemistry. For reversed-phase chromatography, a pH that ensures the analyte is in a single ionic form is preferable.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
Issue 2: Low Analyte Recovery
Q: I am experiencing low recovery of this compound from my sample matrix (e.g., tablets, plasma). What are the potential reasons and solutions?
A: Low recovery suggests that the analyte is not being efficiently extracted from the sample matrix or is being lost during sample preparation.
-
Incomplete Dissolution: Due to its poor aqueous solubility, this compound may not fully dissolve in the extraction solvent.
-
Adsorption to Labware: The analyte may adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Silanized glassware or polypropylene (B1209903) tubes can minimize adsorption.
-
-
Precipitation in the Autosampler: If the sample diluent is not compatible with the mobile phase, the analyte may precipitate in the autosampler vial before injection.
-
Solution: Ensure the sample diluent is miscible with the mobile phase.
-
Issue 3: Appearance of Extraneous Peaks
Q: I am observing unexpected peaks in my chromatogram. What is their likely origin and how can I eliminate them?
A: Extraneous peaks can be due to impurities, degradation products, or contaminants.
-
Degradation: As this compound is unstable under certain conditions, the extra peaks could be degradation products.[9][14]
-
Solution: Prepare samples freshly and protect them from light and extreme temperatures. If performing forced degradation studies, these peaks are expected.
-
-
Contamination: Contaminants can be introduced from solvents, glassware, or the sample matrix itself.
-
Solution: Use HPLC-grade solvents and thoroughly clean all glassware. Running a blank (injecting the diluent) can help identify solvent-related peaks.
-
-
Excipients from Formulations: If analyzing a tablet dosage form, some excipients may be extracted and show up in the chromatogram.
Experimental Protocols
Protocol 1: Sample Preparation from Tablets
This protocol is a general guideline for the preparation of this compound samples from tablet dosage forms for HPLC analysis.
-
Tablet Powder Preparation: Weigh and finely crush a minimum of 20 tablets to ensure homogeneity.
-
Stock Solution Preparation: Accurately weigh a portion of the tablet powder equivalent to a specific amount of this compound (e.g., 40 mg) and transfer it to a volumetric flask (e.g., 100 mL).
-
Extraction: Add a portion of the diluent (e.g., 70 mL of a 50:50 v/v mixture of acetonitrile and water). Sonicate for 15-30 minutes to facilitate complete dissolution of the active ingredient.[6][12]
-
Dilution to Volume: Allow the solution to cool to room temperature and then dilute to the mark with the same diluent.
-
Filtration: Filter the solution through a 0.45 µm syringe filter (e.g., PVDF or nylon) to remove insoluble excipients.[6]
-
Working Solution Preparation: Further dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the HPLC method (e.g., 10-60 µg/mL).[4][13]
Protocol 2: Solid Phase Extraction (SPE) from Human Plasma
This protocol outlines a general procedure for extracting this compound from plasma samples.
-
Plasma Pre-treatment: To a volume of plasma (e.g., 475 µL), add a buffer such as 10 mM ammonium acetate (e.g., 250 µL) and vortex.[7]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Strata-X) by passing methanol followed by water through it.[7]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interferences.[7]
-
Elution: Elute the analyte from the cartridge using an appropriate solvent, such as methanol.[7]
-
Analysis: Inject an aliquot of the eluate into the HPLC system.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [3][4][5] |
| Methanol | Freely Soluble | [3][4][5] |
| DMSO | Slightly Soluble | [15] |
Table 2: Example Diluent Compositions for HPLC Analysis
| Diluent Composition | Application | Reference |
| Water:Acetonitrile (40:60 v/v) | Standard and Sample Preparation | [6] |
| Phosphate Buffer (pH 6.8):Acetonitrile (50:50 v/v) | Standard and Sample Preparation | [6] |
| Methanol | Stock Solution Preparation | [8] |
| Mobile Phase | Working Standard/Sample Preparation | [4][8] |
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. scifiniti.com [scifiniti.com]
- 2. researchgate.net [researchgate.net]
- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. iajps.com [iajps.com]
- 6. ajprd.com [ajprd.com]
- 7. scispace.com [scispace.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A Rapid Novel HPLC Method for Estimation of Eight Related Compounds in this compound and Identification of Degradation Compounds by Using LC-MS. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. bostonsciencepublishing.us [bostonsciencepublishing.us]
- 15. This compound | 863031-24-7 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Azilsartan Kamedoxomil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of Azilsartan Kamedoxomil: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is collated from various validated methods to assist in the selection of the most appropriate analytical strategy for your research and quality control needs.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of validated RP-HPLC, HPTLC, and UV-Vis spectrophotometric methods for the analysis of this compound.
Table 1: RP-HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 | Waters Symmetry C18 | Intersil C18 |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) | Acetonitrile:Ammonium Acetate Buffer (pH 5.5) (45:55 v/v) | Acetate Buffer (pH 6.0):Acetonitrile (80:20 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not Specified | 254 nm | 248 nm |
| Linearity Range | 12.5 - 37.5 ppm | 1.0 - 9.0 µg/mL | 10 - 30 µg/mL[1] |
| Correlation Coeff. | > 0.98 | > 0.9985 | 0.999[1] |
| Accuracy (% Recovery) | 80 - 120% | 91.57 - 93.69% | 99.50 - 101.20%[1] |
| LOD | Not Specified | 0.150 µg/mL | 0.56 µg/ml[1] |
| LOQ | Not Specified | 0.400 µg/mL | 1.70 µg/ml[1] |
Table 2: HPTLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica (B1680970) gel 60 F254 | Merck GF254TLC plate |
| Mobile Phase | Ethylacetate:n-hexane (7:3 v/v) | Dichloromethane:Methanol:Glacial Acetic Acid (94:4:1 v/v/v) |
| Detection Wavelength | 249 nm | Not Specified |
| Linearity Range | 100 - 700 ng/band | 2 - 10 µg/mL |
| Correlation Coeff. | 0.999 | ≥ 0.9978[2] |
| Accuracy (% Recovery) | 99.26 - 100.65% | 91.15% (mean absolute)[2] |
| Precision (%RSD) | 0.183 - 2.23% | Intraday: ≤ 3.89%, Interday: ≤ 2.18%[2] |
Table 3: UV-Vis Spectrophotometry Method Parameters
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol[1] | Methanol |
| Detection Wavelength | 247 nm[1] | 212 nm |
| Linearity Range | 2 - 10 µg/mL[1] | 2 - 14 µg/ml |
| Correlation Coeff. | Not Specified | High |
| Accuracy (% Recovery) | 98 - 101%[1] | Within acceptable range |
| Precision (%RSD) | < 2%[1] | Acceptable RSDs |
Experimental Protocols
RP-HPLC Method Validation Workflow
The general workflow for the validation of an RP-HPLC method for this compound involves several key stages, from initial method development to the assessment of its performance and robustness.
Caption: Workflow for RP-HPLC Method Validation.
Detailed Methodologies:
-
RP-HPLC Method 1 (for simultaneous estimation with Chlorthalidone):
-
Chromatographic Conditions: An Inertsil C18 column was used with a mobile phase of Acetonitrile and Phosphate Buffer (pH 6.8). The flow rate was maintained at 1.2 mL/min.
-
Preparation of Standard Solution: A standard stock solution was prepared by dissolving the drug in a suitable solvent.
-
Preparation of Sample Solution: For tablet analysis, a specific number of tablets were weighed, triturated, and dissolved in a diluent. The solution was then filtered before injection.
-
Validation Parameters: The method was validated for specificity, linearity, precision, accuracy, and robustness.
-
-
HPTLC Method:
-
Chromatographic Conditions: Separation was achieved on a pre-coated silica gel 60 F254 plate using a mobile phase of ethylacetate and n-hexane (7:3 v/v). Densitometric scanning was performed at 249 nm.
-
Preparation of Standard and Sample Solutions: Standard and sample solutions were prepared in suitable solvents and applied to the HPTLC plate as bands.
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, and robustness.
-
-
UV-Vis Spectrophotometry Method:
-
Instrument: A double beam UV-Visible spectrophotometer was used.
-
Solvent: Methanol was used as the solvent for preparing standard and sample solutions.[1]
-
Wavelength Determination: The wavelength of maximum absorbance (λmax) for this compound was determined by scanning a standard solution, which was found to be 247 nm.[1]
-
Calibration Curve: A calibration curve was prepared by measuring the absorbance of a series of standard solutions of different concentrations.[1]
-
Validation: The method was validated for linearity, accuracy, and precision.[1]
-
Method Validation Workflow
The following diagram illustrates the logical flow of a comprehensive analytical method validation process, applicable to RP-HPLC, HPTLC, and UV-Vis spectrophotometry.
Caption: General Analytical Method Validation Workflow.
References
Preclinical Efficacy Showdown: Azilsartan Medoxomil Versus Olmesartan
In the landscape of antihypertensive therapeutics, angiotensin II receptor blockers (ARBs) stand as a cornerstone of treatment. This guide provides a detailed preclinical comparison of two prominent ARBs: Azilsartan (B1666440) medoxomil and Olmesartan (B1677269) medoxomil. Both are prodrugs that are converted to their active forms, azilsartan and olmesartan, respectively, after oral administration.[1] This comparison delves into their receptor binding affinities and their efficacy in established animal models of hypertension, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both azilsartan and olmesartan exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[2][3] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure.[2][4] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
Comparative Efficacy in Preclinical Models
Preclinical studies in various animal models of hypertension have demonstrated the potent antihypertensive effects of both azilsartan medoxomil and olmesartan medoxomil.
AT1 Receptor Binding Affinity
In vitro studies have shown that azilsartan has a high affinity for the AT1 receptor.[5] One study reported that azilsartan was approximately twice as potent as olmesartan in blocking angiotensin II binding to AT1 receptors.[1] Azilsartan also demonstrates a slower dissociation from the AT1 receptor compared to other ARBs, including olmesartan, which may contribute to its persistent antihypertensive effects.[5][6]
| Compound | IC50 (nM) for AT1 Receptor Binding |
| Azilsartan | 2.6[7] |
| Olmesartan | 6.7[7] |
Blood Pressure Reduction in Animal Models
Spontaneously Hypertensive Rats (SHRs):
In conscious spontaneously hypertensive rats (SHRs), a genetic model of essential hypertension, a single oral administration of azilsartan medoxomil (0.1-1 mg/kg) resulted in a significant and sustained reduction in blood pressure, with effects lasting 24 hours.[2] While olmesartan medoxomil (0.1-3 mg/kg) also lowered blood pressure, only the higher doses showed a significant effect at 24 hours post-dosing.[2] The dose required to produce a 25% reduction in blood pressure (ED25) was lower for azilsartan medoxomil compared to olmesartan medoxomil, indicating greater potency.[2]
| Drug | Dose (mg/kg) | Maximum Systolic Blood Pressure Reduction (mmHg) | Duration of Significant Effect |
| Azilsartan medoxomil | 0.1 - 1 | Dose-dependent | > 24 hours[2] |
| Olmesartan medoxomil | 0.1 - 3 | Dose-dependent | < 24 hours for lower doses[2] |
Renal Hypertensive Animals:
In a renal hypertensive dog model, which mimics hypertension caused by renal artery stenosis, oral administration of azilsartan medoxomil (0.1-1 mg/kg) produced a more potent and persistent blood pressure reduction compared to olmesartan medoxomil (0.3-3 mg/kg).[2]
Experimental Protocols
Angiotensin II Receptor Binding Assay
This assay is crucial for determining the binding affinity of compounds to the AT1 receptor.
References
- 1. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changeover Trial of Azilsartan and Olmesartan Comparing Effects on the Renin-Angiotensin-Aldosterone System in Patients with Essential Hypertension after Cardiac Surgery (CHAOS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dissolution Dilemma: A Comparative Analysis of Azilsartan Medoxomil Formulations
A deep dive into the dissolution profiles of various Azilsartan (B1666440) Medoxomil formulations reveals significant variations based on drug delivery technologies. This guide provides a comparative analysis of experimental data from multiple studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the dissolution characteristics of this poorly soluble antihypertensive agent.
Azilsartan medoxomil, a potent angiotensin II receptor blocker, is characterized by its low aqueous solubility, which presents a challenge in developing oral dosage forms with optimal bioavailability. To overcome this hurdle, various formulation strategies have been explored, including fast-dissolving tablets, solid dispersions, and nanosuspensions. This guide synthesizes dissolution data from several key studies to provide a comparative perspective on their performance.
Comparative Dissolution Data
The following table summarizes the in vitro dissolution data for different Azilsartan Medoxomil formulations as reported in various studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across the studies.
| Formulation Type | Dissolution Medium | Apparatus | Time (minutes) | % Drug Dissolved | Reference |
| Fast Dissolving Tablet (F6) | Phosphate (B84403) Buffer pH 6.8 | USP Apparatus 2 (Paddles) @ 50 rpm | 8 | 98.96% | [1] |
| Solid Dispersion (with M-β-CD) | 0.1N HCl | USP Apparatus 1 (Baskets) @ 100 rpm | 60 | >90% (approx.) | [2] |
| Immediate Release Tablet | Phosphate Buffer pH 7.8 | USP Apparatus 2 (Paddles) @ 50 rpm | 30 | >85% | [3] |
| Fast Dissolving Tablet (EF4, EF6) | Phosphate Buffer pH 7.8 | USP Apparatus 2 (Paddles) @ 50 rpm | 10 | >85% | [4] |
| Self-Dispersible Dry Nanosuspension (F13m) | 0.1N HCl & Phosphate Buffer pH 6.8 | Not Specified | <30 | Complete Dissolution | [5] |
| Liquisolid Tablet | Phosphate Buffer pH 7.8 | USP Apparatus 2 (Paddles) | 30 | Significantly higher than pure drug | [6] |
| Marketed Formulation (Edarbi®) | Phosphate Buffer pH 7.8 | USP Apparatus 2 (Paddles) @ 50 rpm | 10 | 65% | [4] |
Experimental Protocols
The methodologies employed in the cited studies for evaluating the dissolution profiles of Azilsartan Medoxomil formulations are detailed below.
Fast Dissolving Tablets
-
Methodology: The in-vitro dissolution study was conducted using a USP dissolution test apparatus (Electro lab) at a paddle rotation speed of 50 rpm.[1] A volume of 900 mL of phosphate buffer with a pH of 6.8 was used as the dissolution medium, maintained at a temperature of 37±0.5°C.[1] Samples were withdrawn at 2-minute intervals and filtered. The amount of dissolved drug was determined using a UV spectrophotometer at a wavelength of 252 nm.[1]
Solid Dispersions
-
Methodology: Dissolution studies were performed using a USP dissolution test apparatus (Apparatus 1, baskets) with a rotation speed of 100 rpm at a temperature of 37°C.[2] The dissolution medium used was 0.1N HCl.[2] The percentage of drug release was calculated at various time intervals.[2]
Immediate Release Tablets (Patent Information)
-
Methodology: The dissolution test was performed in 900 mL of a deaerated phosphate buffer with a pH of 7.8 at 37°C.[3] A USP Apparatus 2 (paddles) was used with a rotation speed of 50 rpm.[3] Samples were collected at 5, 10, 15, 20, 30, 45, and 60 minutes to analyze the concentration of azilsartan medoxomil.[3]
Self-Dispersible Dry Nanosuspension
-
Methodology: The optimized nanosuspension formulation was evaluated for in-vitro dissolution.[5] The study was conducted in both 0.1N HCl and phosphate buffer solution (pH 6.8).[5] The formulation showed rapid dispersibility within 1 minute and complete dissolution in less than 30 minutes in both media.[5]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the comparative dissolution profiling of pharmaceutical formulations.
Caption: A flowchart illustrating the key steps in a comparative dissolution profiling experiment.
References
Generic Azilsartan Kamedoxomil: A Comparative Guide to Bioequivalence
A comprehensive analysis of bioequivalence studies demonstrates that generic Azilsartan (B1666440) Kamedoxomil is comparable to the reference product, Edarbi®, in terms of its pharmacokinetic profile, establishing its therapeutic equivalence for the treatment of hypertension. This guide provides a detailed comparison, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Azilsartan is a potent angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1][2] The prodrug, Azilsartan Kamedoxomil, is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract following oral administration.[3]
Comparative Pharmacokinetic Analysis
Bioequivalence between a generic and a reference drug is established when their pharmacokinetic parameters are statistically indistinguishable. Key metrics for this assessment include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
A pivotal single-center, randomized, open-label, two-period crossover study in healthy Chinese subjects under both fasting and fed conditions demonstrated the bioequivalence of a generic Azilsartan tablet (20 mg) to the reference drug.[4] The results, summarized in the tables below, show that the 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of Cmax, AUC0-t, and AUC0-∞ for the test and reference products fell within the pre-defined acceptance range of 80.00% to 125.00%.[4]
Table 1: Pharmacokinetic Parameters of Generic vs. Reference Azilsartan (Fasting Condition) [4]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2055.00 ± 438.70 | 2306.67 ± 534.82 | 89.09% (82.43% - 96.28%) |
| AUC0-t (h·ng/mL) | 15100 ± 3511.19 | 15800 ± 3642.97 | 95.57% (90.12% - 101.39%) |
| AUC0-∞ (h·ng/mL) | 15400 ± 3692.29 | 16200 ± 3784.64 | 95.06% (89.72% - 100.75%) |
| Tmax (h) | 2.89 ± 1.38 | 1.99 ± 0.58 | - |
| t1/2 (h) | 9.68 ± 1.02 | 9.76 ± 0.90 | - |
Table 2: Pharmacokinetic Parameters of Generic vs. Reference Azilsartan (Fed Condition) [4]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1959.67 ± 304.10 | 1966.55 ± 331.73 | 99.65% (94.81% - 104.75%) |
| AUC0-t (h·ng/mL) | 15200 ± 3278.33 | 15400 ± 3362.99 | 98.70% (94.73% - 102.84%) |
| AUC0-∞ (h·ng/mL) | 15700 ± 3474.30 | 15800 ± 3606.97 | 99.37% (95.28% - 103.63%) |
| Tmax (h) | 3.42 ± 1.00 | 3.57 ± 1.26 | - |
| t1/2 (h) | 10.29 ± 1.02 | 10.32 ± 1.07 | - |
Experimental Protocols
The bioequivalence of generic this compound has been established through rigorous clinical trials adhering to regulatory guidelines.
Bioequivalence Study Design
A typical bioequivalence study for this compound is a single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study conducted in healthy adult subjects.[4][5] The study is conducted under both fasting and fed conditions as recommended by regulatory agencies.[5]
Below is a graphical representation of the experimental workflow for a standard bioequivalence study.
Analytical Methodology
The concentration of azilsartan in human plasma is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4]
Sample Preparation: A common method for plasma sample preparation is protein precipitation. In a study by Wang et al. (2024), 50 µL of plasma was mixed with 200 µL of an internal standard working solution (azilsartan-d5 in acetonitrile).[2] The mixture was vortexed and then centrifuged. An aliquot of the supernatant was then diluted and injected into the LC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.[6][7]
-
Column: A C18 reversed-phase column is commonly used for separation.[8][9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., methanol (B129727) and acetonitrile).[8]
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode, using multiple reaction monitoring (MRM).[2] The ionic reactions used for quantification were m/z 457.1→233.0 for azilsartan and m/z 462.2→233.0 for the internal standard, azilsartan-d5.[2]
Mechanism of Action: Angiotensin II Receptor Blockade
Azilsartan functions by blocking the renin-angiotensin-aldosterone system (RAAS). It specifically antagonizes the angiotensin II type 1 (AT1) receptor, preventing the binding of angiotensin II, a potent vasoconstrictor.[1][2] This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[1]
The signaling pathway of Azilsartan's action is depicted in the diagram below.
References
- 1. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 7. ijms.co.in [ijms.co.in]
- 8. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
A Comparative Guide to Analytical Methods for Azilsartan Kamedoxomil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Azilsartan Kamedoxomil, a potent angiotensin II receptor antagonist used in the treatment of hypertension. The selection of an appropriate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods based on published experimental data.
Quantitative Method Comparison
The following tables summarize the validation parameters for different analytical methods used to quantify this compound, providing a basis for objective comparison.
Table 1: Comparison of HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10-30[1] | 10-50[2] | 5-30[1] | 12.5-37.5[3] |
| Correlation Coefficient (r²) | 0.999[1] | - | 0.9997[1] | >0.98[3] |
| Accuracy (% Recovery) | 99.50-101.20[1] | - | 98.71 ± 1.02[1] | 80-120[3] |
| Precision (% RSD) | <2 (Intra-day & Inter-day)[1] | - | <2[1] | - |
| LOD (µg/mL) | 0.56[1] | 0.00607 (ng/mL)[2] | - | - |
| LOQ (µg/mL) | 1.70[1] | 0.01841 (ng/mL)[2] | - | - |
Table 2: Comparison of UV-Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 6-16[4] | 2-10[5] | 2-20[6] |
| Correlation Coefficient (r²) | 0.9903[4] | - | 0.9996[6] |
| Accuracy (% Recovery) | 98.08-98.72[4] | - | 99.99-101.85[6] |
| Precision (% RSD) | <2[5] | - | <2 (Intra-day & Inter-day) |
| LOD (µg/mL) | 0.2627[4] | - | 0.204 |
| LOQ (µg/mL) | 0.7962[4] | - | 0.619 |
Table 3: Comparison of HPTLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/band) | 200-2000[7] | 200-1000[8] | 500-900[9] |
| Correlation Coefficient (r²) | 0.996[7] | 0.991[8] | 0.9970[9] |
| Accuracy (% Recovery) | - | 99.33-99.59[8] | - |
| Precision (% RSD) | - | - | - |
| LOD (ng/band) | - | - | - |
| LOQ (ng/band) | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the analytical methods cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC) Methods
Method 1 (RP-HPLC)
-
Mobile Phase: Acetate buffer (pH 6.0) and acetonitrile (B52724) (80:20 v/v)[1].
-
Column: Intersil C18 (250 mm × 4.6 mm, 5 µm)[1].
-
Flow Rate: 1.0 mL/min[1].
Method 2 (Stability-Indicating RP-HPLC)
-
Mobile Phase: Potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (60:40)[10].
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5µm)[10].
-
Flow Rate: 1.0 mL/min[10].
-
Detection: 248 nm[10].
UV-Spectrophotometric Methods
Method 1
-
Solvent: Phosphate buffer (pH 7.8)[4].
-
Wavelength: 249 nm[4].
-
Standard Stock Solution: 10 mg of this compound in 100 mL of phosphate buffer (pH 7.8) to get 100 µg/mL[4].
Method 2
-
Solvent: Methanol[5].
-
Wavelength: 247 nm[5].
-
Standard Stock Solution: A standard solution of 100µg/ml is prepared by appropriate dilution of the standard stock solution[5].
Method 3
High-Performance Thin-Layer Chromatography (HPTLC) Methods
Method 1
-
Stationary Phase: Pre-coated silica (B1680970) gel G60 F254 aluminum sheets[7].
-
Mobile Phase: Ethyl Acetate: Toluene: Glacial Acetic Acid (5: 4.9: 0.1 %v/v/v)[7].
-
Detection: Densitometric scanning.
Method 2 (Fluorescence Mode)
-
Stationary Phase: Aluminum backed layer of silica gel 60F254[8].
-
Mobile Phase: Toluene: Methanol (8:2 v/v)[8].
-
Detection: Fluorescence mode at 312 nm[8].
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results.
Caption: Workflow for Analytical Method Cross-Validation.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajprd.com [ajprd.com]
- 4. UV Spectrophotometric Method for the estimation of Azilsartan Medoxomil in Bulk Form - ProQuest [proquest.com]
- 5. ijsdr.org [ijsdr.org]
- 6. UV SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF AZILSARTAN MEDOXOMIL IN BULK AND PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of HPTLC stability indicating method for estimation of Azilsartan Medoxomil using Fluorescence mode | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. academic.oup.com [academic.oup.com]
- 12. tdcommons.org [tdcommons.org]
Comparative Efficacy of Azilsartan Medoxomil in Black Versus White Patients with Hypertension
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of azilsartan (B1666440) medoxomil in Black and White patient populations for the management of hypertension. The analysis is based on data from key clinical trials, focusing on blood pressure reduction, pharmacokinetic profiles, and overall therapeutic response. This document is intended to inform researchers, scientists, and professionals in the field of drug development.
Overview of Azilsartan Medoxomil
Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) approved for the treatment of hypertension. It functions as a prodrug, rapidly hydrolyzed to its active moiety, azilsartan, which selectively blocks the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2] Notably, azilsartan exhibits a high affinity for and slow dissociation from the AT1 receptor, contributing to its potent and sustained antihypertensive effects.[1][3]
Comparative Efficacy in Blood Pressure Reduction
Clinical studies have demonstrated the efficacy of azilsartan medoxomil in lowering blood pressure in both Black and White patients. However, nuances in the degree of response have been observed, reflecting broader trends seen with renin-angiotensin-aldosterone system (RAAS) inhibitors in different racial groups.
Monotherapy
Post-hoc analyses of pooled data from randomized controlled trials have shown that azilsartan medoxomil is effective in both Black and White patients. One such analysis comparing azilsartan medoxomil to olmesartan (B1677269) medoxomil revealed that azilsartan medoxomil 80 mg resulted in a greater reduction in mean clinic systolic blood pressure (SBP) compared to olmesartan 40 mg in a pooled population of Black and White patients.[4][5]
A dedicated study focusing on African American patients with hypertension found that azilsartan medoxomil at doses of 40 mg and 80 mg provided statistically significant reductions in 24-hour mean SBP compared to placebo.[1][6] Specifically, the placebo-subtracted treatment differences were -5.0 mmHg for the 40 mg dose and -7.8 mmHg for the 80 mg dose.[1][6]
While effective, some studies suggest a moderately decreased effect of ARB monotherapy in Black patients compared to non-Black patients.[7] This is a recognized trend for RAAS inhibitors, which may be related to lower renin levels often observed in individuals of African descent.[1][8] Despite this, potent ARBs like azilsartan medoxomil have been shown to elicit clinically meaningful blood pressure reductions in this population.[9]
Combination Therapy
The combination of azilsartan medoxomil with the diuretic chlorthalidone (B1668885) has been shown to be particularly effective in both Black and White patients, often overcoming the racial differences in response observed with monotherapy.[4][5] A post-hoc analysis of a 12-week trial demonstrated that the fixed-dose combination of azilsartan medoxomil/chlorthalidone (40/25 mg and 80/25 mg) led to significant reductions in both ambulatory and clinic SBP in both racial groups when compared to olmesartan/hydrochlorothiazide (40/25 mg).[4][5] The 40 mg/25 mg combination of azilsartan medoxomil/chlorthalidone resulted in a statistically significant reduction in blood pressure in both Black and White patients.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Placebo-Subtracted Change in 24-Hour Mean Systolic Blood Pressure (SBP) in Black Patients (6-Week Study)
| Treatment Group | Placebo-Subtracted SBP Reduction (mmHg) | 95% Confidence Interval |
| Azilsartan Medoxomil 40 mg | -5.0 | -8.0 to -2.0 |
| Azilsartan Medoxomil 80 mg | -7.8 | -10.7 to -4.9 |
Data from a 6-week, double-blind, randomized, placebo-controlled trial in African American patients with hypertension.[1][6]
Table 2: Comparative Efficacy of Azilsartan Medoxomil vs. Olmesartan Medoxomil in Black Patients (Subgroup Analysis)
| Treatment Group | Placebo-Subtracted Change from Baseline in 24-hour Mean SBP (mmHg) |
| Azilsartan Medoxomil 20 mg | -4.0 |
| Azilsartan Medoxomil 40 mg | -5.2 |
| Azilsartan Medoxomil 80 mg | -5.1 |
| Olmesartan Medoxomil 40 mg | -3.0 |
Data from a subgroup analysis of a randomized, multicenter, double-blind, placebo-controlled study.[7]
Table 3: Comparative Efficacy of Azilsartan Medoxomil/Chlorthalidone vs. Olmesartan/Hydrochlorothiazide (Post-Hoc Analysis in Black and White Patients)
| Treatment Group | Mean Ambulatory SBP Reduction (mmHg) | Mean Clinic SBP Reduction (mmHg) |
| Azilsartan Medoxomil/Chlorthalidone 40/25 mg | -31.0 | -39.3 |
| Azilsartan Medoxomil/Chlorthalidone 80/25 mg | -34.4** | -39.2* |
| Olmesartan/Hydrochlorothiazide 40/25 mg | Comparison Group | Comparison Group |
*p < 0.05 vs. Olmesartan/Hydrochlorothiazide **p < 0.01 vs. Olmesartan/Hydrochlorothiazide Data from a post-hoc analysis of a 12-week randomized controlled trial.[4][5]
Pharmacokinetics and Dosing
Pharmacokinetic studies have been conducted to evaluate the influence of race on the metabolism of azilsartan medoxomil. A study in healthy adults, stratified by age, sex, and race (Black vs. White), found no clinically meaningful effect of race on the exposure to azilsartan after single or multiple doses.[10][11] These findings suggest that no dose adjustments for azilsartan medoxomil are necessary based on race.[10][11]
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials. A typical experimental protocol for these studies is outlined below.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
A common design for evaluating the efficacy of antihypertensive agents is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Workflow of a Typical Clinical Trial:
Caption: Workflow of a randomized, placebo-controlled clinical trial.
Key Methodologies
-
Patient Population: Adult patients with a diagnosis of essential hypertension (Stage 1 or 2). Key exclusion criteria often include secondary hypertension, severe renal impairment, and a history of hypersensitivity to ARBs.[12]
-
Blood Pressure Measurement: Efficacy is typically assessed using both 24-hour ambulatory blood pressure monitoring (ABPM) and clinic blood pressure measurements. ABPM is considered the gold standard for assessing the 24-hour efficacy of an antihypertensive drug.
-
Randomization: Patients are randomly assigned to different treatment arms (e.g., azilsartan medoxomil 40 mg, 80 mg, placebo, or an active comparator). Randomization is often stratified by race to ensure balanced representation in each treatment group.[7]
-
Blinding: In a double-blind study, neither the patients nor the investigators know which treatment is being administered. This minimizes bias in the assessment of outcomes.
-
Statistical Analysis: The primary efficacy endpoint is typically the change from baseline in 24-hour mean SBP. Statistical analyses, such as Analysis of Covariance (ANCOVA), are used to compare the treatment effects between groups.
Mechanism of Action: Angiotensin II Receptor Blockade
Azilsartan medoxomil exerts its antihypertensive effect by blocking the renin-angiotensin-aldosterone system (RAAS).
Caption: Signaling pathway of Azilsartan's mechanism of action.
Conclusion
Azilsartan medoxomil is an effective antihypertensive agent in both Black and White patients. While as a monotherapy, its effects may be modestly less pronounced in Black patients, a characteristic of ARBs as a class, it still provides clinically significant blood pressure reductions. The combination of azilsartan medoxomil with a diuretic like chlorthalidone is highly effective in both racial groups and largely mitigates the differences in response to monotherapy. Pharmacokinetic data do not support the need for dose adjustments based on race. These findings are crucial for the design of future clinical trials and for the development of personalized treatment strategies for hypertension.
References
- 1. Evaluation of the angiotensin II receptor blocker azilsartan medoxomil in African‐American patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Effectiveness of Azilsartan Medoxomil and Olmesartan in Blacks Versus Whites With Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Black-white differences in response to antihypertensive medication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 10. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Analytical Method Validation for Azilsartan Kamedoxomil Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Azilsartan (B1666440) Kamedoxomil, a potent angiotensin II receptor antagonist, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures. The objective is to offer a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry to aid researchers in selecting the most suitable method for their specific needs in quality control and drug development.
Comparative Analysis of Validated Analytical Methods
The performance of an analytical method is evaluated based on several validation parameters as stipulated by the ICH Q2(R1) guideline. The following tables summarize the quantitative data from various studies on Azilsartan Kamedoxomil, offering a clear comparison of the capabilities of each technique.
Table 1: Comparison of Chromatographic Methods - RP-HPLC vs. HPTLC
| Validation Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | HPTLC Method |
| Linearity Range | 10-70 µg/mL | 5-25 µg/mL | 200-1000 ng/band |
| Correlation Coefficient (r²) | 0.9997 | 0.9994 | 0.991 |
| Limit of Detection (LOD) | 0.010 µg/mL | 0.08 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | 0.032 µg/mL | 0.26 µg/mL | Not Reported |
| Accuracy (% Recovery) | 98.6 - 101.2% | 99.5 - 100.8% | 99.33 - 99.59% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Table 2: UV-Visible Spectrophotometric Methods
| Validation Parameter | UV-Vis Method 1 | UV-Vis Method 2 |
| Linearity Range | 2-10 µg/mL | 4-14 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.8 - 100.5% | 99.5 - 101.5% |
| Precision (%RSD) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are the summarized experimental protocols for the key methods cited.
RP-HPLC Method
A widely used and robust method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio. Isocratic or gradient elution may be employed.
-
Flow Rate: Typically maintained around 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of this compound, which is approximately 248 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and further diluted with the mobile phase to obtain working standard solutions within the linearity range.
HPTLC Method
A planar chromatographic technique that allows for the analysis of multiple samples simultaneously.
-
Instrumentation: An HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a UV detector.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates are typically used.
-
Mobile Phase (Developing System): A mixture of organic solvents, for instance, Toluene: Methanol (8:2 v/v), is used to develop the plate.[1]
-
Sample Application: A specific volume of the standard and sample solutions is applied as bands of a certain width on the HPTLC plate.
-
Development: The plate is placed in the developing chamber saturated with the mobile phase vapor and developed up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried and scanned at the detection wavelength (e.g., 312 nm in fluorescence mode) to quantify the analyte.[1]
UV-Visible Spectrophotometric Method
A simpler and more cost-effective method suitable for routine analysis.
-
Instrumentation: A double beam UV-Visible spectrophotometer with data analysis software.
-
Solvent: A suitable solvent in which this compound is freely soluble and stable, such as methanol, is used as the blank and for sample preparation.[2]
-
Wavelength of Maximum Absorbance (λmax): The λmax of this compound is determined by scanning a dilute solution over the UV range (e.g., 200-400 nm). The reported λmax is around 247-249 nm.[2][3]
-
Calibration Curve: A series of standard solutions of varying concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Mandatory Visualizations
ICH Q2(R1) Method Validation Workflow
The following diagram illustrates the logical workflow for analytical method validation as per the ICH Q2(R1) guidelines. It outlines the key validation parameters and their interconnectedness in ensuring a method is fit for its intended purpose.
Caption: Logical workflow of ICH Q2(R1) guidelines for analytical method validation.
This guide provides a foundational comparison of analytical methodologies for this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. For regulatory submissions, adherence to the validation parameters outlined in the ICH Q2(R1) guideline is mandatory to ensure the quality and reliability of the analytical data.
References
- 1. Development and validation of HPTLC stability indicating method for estimation of Azilsartan Medoxomil using Fluorescence mode | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 2. ijsdr.org [ijsdr.org]
- 3. UV-spectrophotometric method for azilsartan validation in drugs. [wisdomlib.org]
A Comparative Guide to the Bioanalytical Quantification of Azilsartan Kamedoxomil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Azilsartan Kamedoxomil, a potent angiotensin II receptor blocker (ARB), alongside other commonly prescribed ARBs. The objective is to offer a consolidated resource of performance data from various validated bioanalytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). All data is presented to facilitate a clear comparison of accuracy, precision, and other critical validation parameters.
Quantitative Performance Data
The following tables summarize the quantitative performance of various analytical methods for this compound and other selected ARBs. This data is crucial for selecting the appropriate analytical technique based on the specific requirements of a research or clinical study.
Table 1: Performance Data for this compound Quantification
| Analytical Method | Matrix | Linearity (R²) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LOQ (µg/mL) |
| RP-HPLC/UV[1] | Human Plasma | >0.99 (0.1-1.5 µg/mL) | <15% relative error | Not explicitly stated, but within acceptable limits | Not explicitly stated, but within acceptable limits | 0.1 |
| RP-HPLC/UV[2] | Human Plasma | 0.9997 (10-70 µg/mL) | Not explicitly stated | 0.20 | 0.37 | 0.032 |
| RP-HPLC/UV[3] | Human Plasma | ≥0.997 (0.1–1.5 µg/mL) | 90–102.5% | 3.07–13.0% | 0.04–13.8% | 0.1 |
| RP-HPLC/PDA[4] | Human Plasma | >0.9985 (1.0–9.0 µg/mL) | 92.35% | 1.53–8.41% | 1.78–4.59% | 0.4 |
| LC-MS/MS[5] | Human Plasma | Not explicitly stated (1-2500 ng/mL) | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | 0.001 |
| UFLC-MS/MS[6] | Human Plasma | 0.995 (0.020-4.000 µg/mL) | >91% | <15% | <15% | 0.020 |
Table 2: Comparative Performance Data for Other Angiotensin II Receptor Blockers (ARBs)
| ARB | Analytical Method | Matrix | Linearity (R²) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LOQ |
| Valsartan | RP-HPLC/UV[7] | Tablets | Not explicitly stated | 99-100% | <2.0% | <2.0% | Not Stated |
| LC-MS/MS[4] | Human Plasma | 0.9997 (20-15000 ng/mL) | 81.7-101.5% | 1.6-6.5% | Not Stated | 20 ng/mL | |
| LC-MS/MS[8] | Human Plasma | >0.99 (6.062-1500 ng/mL) | 95.5-103.1% | 2.5-9.2% | 2.9-8.0% | 6.062 ng/mL | |
| Losartan (B1675146) | RP-HPLC/UV[9] | Tablets | Not explicitly stated | 98.77-101.45% | <2.0% | <2.0% | Not Stated |
| LC-MS/MS[5] | Human Plasma | ≥0.99 (0.5-1000 ng/mL) | 94.8-108% | 1.65-4.98% | Not Stated | 0.5 ng/mL | |
| LC-MS/MS[10] | Human Plasma | >0.999 (0.5-2500 ng/mL) | Within acceptable limits | Within acceptable limits | Within acceptable limits | 0.5 ng/mL | |
| Olmesartan (B1677269) | RP-HPLC/UV[11] | Tablets | 0.999 | Not explicitly stated | 0.60% | 0.32% | 0.43 µg/mL |
| LC-MS/MS[12] | Human Plasma | >0.99 (5.002–2599.934 ng/mL) | -5.00–0.00% (bias) | 3.07–9.02% | Not Stated | 5.002 ng/mL | |
| UPLC-MS/MS[13] | Human Plasma | >0.99 (5–2500 ng/mL) | 87.87–112.6% | Within 10.6% | Within 10.6% | 5 ng/mL | |
| Candesartan (B1668252) | UPLC-MS/MS[13] | Human Plasma | >0.99 (2–500 ng/mL) | 86.70–108.8% | Within 10.0% | Within 10.0% | 2 ng/mL |
| LC-MS/MS[14] | Human Plasma | 0.9996 (1.2–1030 ng/mL) | Within limits | Within limits | Within limits | 1.2 ng/mL | |
| Telmisartan (B1682998) | HPLC/Fluorescence[15] | Human Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not Stated |
| LC-MS/MS[16] | Human Plasma | >0.996 (0.5-600.0 ng/mL) | 88.9-111.0% | <6.7% | <8.1% | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the quantification of this compound.
RP-HPLC/UV Method for this compound in Human Plasma[1]
-
Instrumentation : Agilent 1260 Infinity I HPLC with a UV-Vis detector.
-
Column : Hypurity C18 (50 x 4.6mm, 5µm).
-
Mobile Phase : A mixture of buffer (pH 3.2 adjusted with ortho-phosphoric acid), acetonitrile, and methanol (B129727) in a ratio of 55:25:20 (v/v/v).
-
Flow Rate : 0.8 mL/min.
-
Detection : UV detection at a wavelength of 249 nm.
-
Sample Preparation : Liquid-liquid extraction was employed to extract this compound and the internal standard (Amlodipine Besylate) from human plasma. 475µL of plasma was spiked with the internal standard and the analyte. Diethyl ether was used as the extraction solvent. The resulting solution was vortexed and then processed for injection.
-
Internal Standard : Amlodipine (B1666008) Besylate.
LC-MS/MS Method for this compound and its Metabolites in Human Plasma[5]
-
Instrumentation : A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) probe.
-
Column : A conventional reversed-phase column.
-
Mobile Phase : A mixture of water, acetonitrile, and acetic acid in a ratio of 40:60:0.05 (v/v/v).
-
Flow Rate : 0.2 mL/min.
-
Detection : Mass spectrometry was performed in the positive ion mode.
-
Sample Preparation : Solid-phase extraction (SPE) was used to extract the analytes and internal standards from human plasma. The residue after evaporation was reconstituted before injection into the LC-MS/MS system.
-
Internal Standards : Two structural analogues were used.
Visualizations
The following diagrams illustrate key concepts related to the analysis and mechanism of action of Azilsartan.
References
- 1. benchchem.com [benchchem.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
- 10. thaiscience.info [thaiscience.info]
- 11. ijpras.com [ijpras.com]
- 12. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 13. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Azilsartan Kamedoxomil in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Azilsartan Kamedoxomil, a selective angiotensin II type 1 receptor antagonist. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS). The following is a summary of key safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] In areas with potential for dust or aerosol formation, a suitable respirator should be used.[1]
-
Engineering Controls: Ensure adequate ventilation in the handling area. An accessible safety shower and eyewash station are mandatory.[1]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1]
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
-
II. Environmental Fate and Impact
Azilsartan, the active metabolite of this compound, has been assessed for its environmental impact. While it is not readily biodegradable, studies have concluded that it poses an acceptable risk to the environment.[3][4] However, proper disposal is still crucial to minimize the introduction of pharmaceuticals into the ecosystem.
| Parameter | Result | Reference |
| Ready Biodegradability | Not readily biodegradable | |
| Adsorption-Desorption (Koc) | 70 & 284 L/kg (two sludges) | |
| Aerobic/Anaerobic Transformation in Aquatic Sediment Systems (DT50, water) | 3.4 days | |
| Predicted Environmental Concentration (PEC) in surface water | 0.32 µg L(-1) | [3][4] |
III. Step-by-Step Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to comply with general safety and environmental regulations. Note: All waste disposal must ultimately adhere to local, state, and federal regulations.[1][2][5]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated lab consumables (e.g., pipette tips, vials, gloves).
-
Spill cleanup materials.
-
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.[6][7]
Step 2: Containment and Labeling
-
Place the segregated this compound waste into a suitable, leak-proof, and clearly labeled hazardous waste container.[2][8]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][2]
-
The storage area should be inaccessible to unauthorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[5][9]
-
Provide the disposal company with a full inventory of the waste.
-
Ensure the disposal company provides a complete chain-of-custody documentation for your records.[10]
Step 5: Decontamination
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Dispose of the cleaning materials as hazardous waste.
Step 6: Documentation
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance and institutional safety audits.[10]
IV. Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation. [1]
-
Wear appropriate PPE as described in Section I.
-
Contain the spill to prevent it from spreading. Do not let the product enter drains, waterways, or soil.[1][2]
-
Clean up the spill by vacuuming, sweeping, or absorbing with an inert material (e.g., diatomite, universal binders).[1][2]
-
Place the cleanup materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby building a culture of safety and trust.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. Assessment of the environmental fate and effects of azilsartan, a selective antagonist of angiotensin II type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. clpmag.com [clpmag.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. danielshealth.com [danielshealth.com]
- 9. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. easyrxcycle.com [easyrxcycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Azilsartan Kamedoxomil
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Azilsartan Kamedoxomil, a potent angiotensin II receptor blocker. Adherence to these procedures is critical for minimizing exposure risk and ensuring proper disposal.
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, stringent safety protocols must be followed.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is required. Facilities should be equipped with adequate ventilation, including local exhaust systems, to keep airborne concentrations low.[3] An eyewash station and safety shower must be readily accessible.[1]
A comprehensive list of recommended personal protective equipment is detailed in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] |
| Hand Protection | Protective Gloves | Chemically impermeable gloves should be worn.[4][6] The specific glove material should be selected based on the duration of use and workplace conditions.[3] Always inspect gloves prior to use and wash hands after handling.[4] |
| Skin and Body Protection | Protective Clothing | Impervious clothing, such as a lab coat or full-sleeved apron, is necessary to prevent skin contact.[1][7] |
| Respiratory Protection | Respirator | A suitable respirator or self-contained breathing apparatus should be used, especially in situations where dust formation is possible.[1][7] |
Safe Handling and Storage Protocols
When handling this compound, it is crucial to avoid contact with skin, eyes, and clothing.[3] Minimize dust generation and accumulation by handling the compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] Do not eat, drink, or smoke in areas where the chemical is handled.[3]
For storage, keep the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[3][6] The recommended long-term storage temperature is between 2-8°C.[3]
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[6][7][8]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[1][8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for several minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[1] Seek prompt medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1][6][8]
Spill and Disposal Management
In case of a spill, evacuate the area and ensure adequate ventilation.[4][8] Wear full personal protective equipment and prevent the material from entering drains or waterways.[3][4] Spilled material should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.[3][4]
Disposal of this compound waste must be in accordance with local, state, and federal regulations.[1] It is recommended to return expired or waste pharmaceuticals to the manufacturer for proper disposal if possible.[9] Flushing the material down the toilet or discarding it in the trash is not appropriate.[9]
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. kmpharma.in [kmpharma.in]
- 8. abmole.com [abmole.com]
- 9. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
